Boc-Lys(Mtt)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H38N2O4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-6-[[(4-methylphenyl)-diphenylmethyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C31H38N2O4/c1-23-18-20-26(21-19-23)31(24-13-7-5-8-14-24,25-15-9-6-10-16-25)32-22-12-11-17-27(28(34)35)33-29(36)37-30(2,3)4/h5-10,13-16,18-21,27,32H,11-12,17,22H2,1-4H3,(H,33,36)(H,34,35)/t27-/m0/s1 |
InChI Key |
HLYJFAMQKRUTKL-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-Lys(Mtt)-OH: Properties, Applications, and Protocols
This guide provides a comprehensive overview of Nα-Boc-Nε-(4-methyltrityl)-L-lysine (this compound), a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme allows for the selective modification of lysine side chains, enabling the synthesis of complex peptides, including branched and cyclic structures, as well as peptide conjugates for various therapeutic and research applications.
Core Properties of this compound
This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group. This dual protection is central to its utility in complex peptide synthesis.
| Property | Value | Reference |
| CAS Number | 2227225-16-1 | [1] |
| Molecular Weight | 502.64 g/mol | [2] |
| Molecular Formula | C₃₁H₃₈N₂O₄ | [2] |
The Principle of Orthogonal Protection
In peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of specific functional groups without affecting others on the peptide chain. This compound is a prime example of a reagent designed for such strategies.
-
Boc (tert-butyloxycarbonyl) Group: This protecting group on the α-amino terminus is stable under basic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS.
-
Mtt (4-methyltrityl) Group: The Mtt group protecting the ε-amino side chain is highly acid-labile. It can be selectively removed under very mild acidic conditions, typically with a low concentration of TFA in a solvent like dichloromethane (DCM).[1] This allows the ε-amino group to be exposed for further modification while the rest of the peptide, including other acid-sensitive protecting groups like Boc or tert-butyl (tBu), remains intact.[1]
This orthogonal characteristic is invaluable for:
-
Synthesis of Branched Peptides: The lysine side chain can be deprotected to serve as an anchor point for the synthesis of a second peptide chain.
-
Site-Specific Conjugation: Fluorescent dyes, biotin, polyethylene glycol (PEG), or therapeutic payloads can be specifically attached to the lysine side chain.[1]
-
Formation of Lactam Bridges: Creating cyclic peptides by forming a bridge between the lysine side chain and another amino acid residue.
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Researchers should optimize these conditions based on the specific peptide sequence and resin.
3.1. Incorporation of this compound into a Peptide Sequence
This protocol assumes a standard Boc-SPPS workflow.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield, Wang) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the Boc group from the resin-bound amino acid using 25-50% TFA in DCM.
-
Neutralization: Neutralize the resin with a base, such as 10% diisopropylethylamine (DIPEA) in DCM.
-
Coupling:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add an activator base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the resin and agitate for the required time (typically 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Washing: Thoroughly wash the resin with the synthesis solvent (e.g., DMF, DCM) and a final wash with a less polar solvent like isopropanol before drying.
3.2. Selective Deprotection of the Mtt Group
This protocol outlines the selective removal of the Mtt group from the lysine side chain while the peptide remains on the solid support.
-
Resin Swelling: Swell the peptide-bound resin in DCM.
-
Deprotection Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM. To prevent the re-attachment of the trityl cation, it is recommended to add a scavenger such as 1-5% triisopropylsilane (TIS) or methanol.
-
Mtt Cleavage:
-
Treat the resin with the deprotection cocktail.
-
Gently agitate the mixture. The reaction is typically fast and can be completed in repeated short treatments (e.g., 5 x 2 minutes).
-
Monitor the cleavage progress by collecting the flow-through and measuring the absorbance of the released trityl cation.
-
-
Washing: Wash the resin extensively with DCM to remove all traces of the acid and the cleaved Mtt group.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Further Modification: The now-free ε-amino group of the lysine residue is available for subsequent coupling reactions.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound in peptide synthesis.
Caption: Workflow for site-specific modification using this compound.
Caption: Logic of selective deprotection for this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-Lys(Mtt)-OH
Introduction
Nα-Boc-Nε-(4-methyltrityl)-L-lysine, commonly abbreviated as Boc-Lys(Mtt)-OH, is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its utility lies in the orthogonal protection strategy it offers. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the highly acid-sensitive 4-methyltrityl (Mtt) group. This differential acid lability allows for the selective deprotection of the Mtt group under very mild acidic conditions, leaving the Boc group and other acid-labile protecting groups (like tBu) intact. This enables the site-specific modification of the lysine side chain, which is essential for the synthesis of branched peptides, cyclic peptides, and peptide conjugates for drug delivery and other biomedical applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the selective protection of the lysine side-chain amino group, followed by the protection of the α-amino group. The overall yield for the analogous Fmoc-Lys(Mtt)-OH has been reported to be around 42%.[1]
Overall Synthesis Pathway
The synthesis can be conceptually broken down into two main stages:
-
Synthesis of the intermediate H-Lys(Mtt)-OH: This involves the selective protection of the ε-amino group of lysine with the 4-methyltrityl (Mtt) group.
-
Boc Protection: The α-amino group of the H-Lys(Mtt)-OH intermediate is then protected using Di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocol: Synthesis
The following protocol is adapted from established methods for the synthesis of Nε-Mtt protected lysine.
Step 1: Preparation of H-Lys(Mtt)-OH
-
Silylation: Suspend L-lysine hydrochloride (1.0 eq) in dichloromethane (DCM). Add chlorotrimethylsilane (1.5 eq) and reflux the mixture for approximately 30 minutes.
-
Mtt Group Introduction: Cool the mixture to room temperature. Add triethylamine (4.5 eq) followed by 4-methyltrityl chloride (Mtt-Cl, 2.0 eq). Stir the reaction mixture for 15-20 hours at room temperature.
-
Work-up: Quench the reaction by adding water. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain an oily residue.
-
Selective Deprotection: Dissolve the oily residue in ice-cold 1% trifluoroacetic acid (TFA) in DCM. Stir the mixture for 30 minutes at 0°C, then for 1 hour at room temperature. This step selectively removes the Mtt group from the α-amino position while leaving the more stable ε-Mtt group intact.
-
Isolation: After deprotection, the intermediate H-Lys(Mtt)-OH is typically purified before the next step.
Step 2: Nα-Boc Protection
-
Reaction Setup: Dissolve the purified H-Lys(Mtt)-OH (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF). Add a base, like sodium bicarbonate (NaHCO₃) or triethylamine (TEA), to adjust the pH to 8-10.
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 eq) to the solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the mixture with a nonpolar solvent like diethyl ether to remove unreacted (Boc)₂O. Acidify the aqueous phase to a pH of 2-3 with a dilute acid (e.g., HCl or NaHSO₄).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude this compound.[2]
| Parameter | Step 1: H-Lys(Mtt)-OH Synthesis | Step 2: Nα-Boc Protection |
| Key Reagents | L-Lysine·HCl, TMSCl, TEA, Mtt-Cl, 1% TFA in DCM | H-Lys(Mtt)-OH, (Boc)₂O, NaHCO₃ |
| Solvent(s) | Dichloromethane (DCM) | Dioxane/Water, THF/Water |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 15-24 hours | 12-24 hours |
| Key Intermediate | H-Lys(Mtt)-OH | - |
| Final Product | - | This compound |
Purification of this compound
The crude product obtained after synthesis requires purification to remove byproducts and unreacted starting materials, ensuring high purity for subsequent use in peptide synthesis. The primary methods for purification are crystallization and column chromatography.
References
A Comprehensive Technical Guide to the Solubility of Boc-Lys(Mtt)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and preventing aggregation during peptide assembly. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through visual diagrams.
Core Concepts in this compound Solubility
The solubility of this compound is governed by a combination of factors inherent to its molecular structure. The bulky and hydrophobic tert-butoxycarbonyl (Boc) and 4-methyltrityl (Mtt) protecting groups significantly influence its solubility profile, generally rendering it more soluble in organic solvents than in aqueous solutions. The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are all critical parameters that dictate the extent to which this compound will dissolve.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide spectrum of solvents is not extensively published, the following table summarizes available qualitative and quantitative information for this compound and its closely related analogs, Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Boc)-OH. This comparative data provides valuable insights for solvent selection in practical applications.
| Compound | Solvent | Solubility | Remarks |
| This compound DCHA Salt | Dimethylformamide (DMF) | Soluble | The dicyclohexylamine salt form enhances solubility in some organic solvents.[1] |
| Dichloromethane (DCM) | Soluble | [1] | |
| Water | Less Soluble | [1] | |
| Fmoc-Lys(Mtt)-OH | Dimethylformamide (DMF) | 150 mg/mL (0.3g in 2mL) | "Clearly soluble" as per supplier data. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [2] | |
| Fmoc-Lys(Boc)-OH | Water | ≥ 4.69 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100.8 mg/mL | ||
| Ethanol (EtOH) | ≥ 51 mg/mL |
Experimental Protocol: Determination of this compound Solubility via the Isothermal Saturation Method
This protocol details a reliable method for determining the solubility of this compound in a specific solvent at a controlled temperature. The gravimetric determination of the dissolved solid in a saturated solution is a fundamental and accurate approach.[3][4]
Materials:
-
This compound
-
Selected solvent of interest (e.g., DMF, DCM, acetonitrile)
-
Analytical balance (readable to 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be under constant agitation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any remaining microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature that will evaporate the solvent without degrading the this compound (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used.
-
Continue the drying process until a constant weight of the dried residue is achieved.
-
Accurately weigh the evaporation dish with the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Visualizing Key Concepts and Workflows
To further elucidate the factors influencing solubility and the experimental process, the following diagrams are provided.
Caption: Factors influencing this compound solubility.
Caption: Experimental workflow for solubility determination.
References
Orthogonal Protection Strategy Using Boc-Lys(Mtt)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex, modified, and branched peptides with high precision. Among the arsenal of available protecting groups, the 4-methyltrityl (Mtt) group, particularly when used to protect the side chain of lysine in the form of Boc-L-Lys(Mtt)-OH, offers a distinct advantage due to its acid lability under exceptionally mild conditions. This technical guide provides an in-depth exploration of the Boc-Lys(Mtt)-OH strategy, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in peptide and drug development.
Core Principles of the Mtt Orthogonal Strategy
The utility of the Mtt group lies in its "orthogonal" nature relative to the more robust acid-labile protecting groups commonly employed in Boc-based SPPS, such as the tert-butyloxycarbonyl (Boc) group for the Nα-amine and tert-butyl (tBu)-based groups for side-chain protection. The Mtt group can be selectively cleaved under very mild acidic conditions, leaving the Boc and other acid-sensitive groups intact.[1] This selective deprotection of the lysine side chain opens up a plethora of possibilities for on-resin modifications, including:
-
Synthesis of Branched Peptides: The deprotected lysine side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides like multiple antigenic peptides (MAPs).[2]
-
Peptide Cyclization: The lysine side chain can be selectively deprotected to facilitate on-resin head-to-side-chain or side-chain-to-side-chain cyclization.
-
Site-Specific Conjugation: The exposed amine is available for the attachment of various moieties such as fluorescent labels, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of targeted therapeutics and diagnostic agents.[3]
The Mtt group is typically removed using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). The addition of a scavenger, such as triisopropylsilane (TIS), is often recommended to quench the reactive Mtt cations generated during cleavage, thereby preventing potential side reactions.[3]
Quantitative Data: Mtt Deprotection Conditions
The selection of the appropriate deprotection conditions for the Mtt group is critical to ensure complete removal without premature cleavage of other protecting groups or the peptide from the resin. The following table summarizes various reported conditions for on-resin Mtt deprotection.
| Reagent Cocktail | Treatment Time & Repetitions | Scavenger | Notes |
| 1% TFA in DCM | 3 x 5 min | 2% TIS | A commonly used and effective method. The repetition ensures complete removal. |
| 2% TFA in DCM | 20 x 2 min | 5% TIS | A slightly stronger acid concentration that may increase deprotection rates but also carries a higher risk of premature cleavage from acid-sensitive resins like Rink Amide. |
| 0.5% TFA in DCM | 60 min at 0°C | Not specified | Milder conditions that can be used for highly sensitive substrates.[4] |
| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 5 min | None | An alternative, milder acidic condition that can be effective for Mtt removal.[5] |
| Acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v) | 1 hour | Not specified | Another mild deprotection cocktail. |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v) | 1 hour | Triethylsilane (TES) | A multi-component system for efficient Mtt removal.[1] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt protecting group from a resin-bound peptide containing a this compound residue.
Materials:
-
Peptide-resin with a Lys(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dimethylformamide (DMF), peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Deprotection Cocktail Preparation: Prepare the deprotection solution of 1% (v/v) TFA and 2% (v/v) TIS in DCM.
-
Mtt Cleavage: a. Drain the DCM from the swollen resin. b. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the resin gently for 5 minutes at room temperature. A yellow-orange color in the solution indicates the release of the Mtt cation. d. Drain the deprotection solution. e. Repeat steps 3b-3d two more times.
-
Resin Washing: a. Wash the resin thoroughly with DCM (3 x 10 mL/g). b. Wash the resin with DMF (3 x 10 mL/g).
-
Neutralization: a. Wash the resin with 10% DIPEA in DMF (2 x 10 mL/g) for 2 minutes each to neutralize the protonated side-chain amine. b. Wash the resin with DMF (3 x 10 mL/g).
-
Confirmation of Deprotection (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.
The resin is now ready for the subsequent modification of the lysine side chain.
Protocol 2: Synthesis of a Branched Peptide via Mtt Deprotection
This protocol outlines the synthesis of a branched peptide on a solid support using this compound as the branching point.
Materials:
-
Solid-phase resin (e.g., Rink Amide resin)
-
Boc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Activating base (e.g., DIPEA)
-
Deprotection and washing solvents as described in Protocol 1
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Main Chain Synthesis: a. Synthesize the main peptide chain on the solid support using standard Boc-SPPS protocols. b. At the desired branching point, couple this compound. c. Continue the synthesis of the main chain to the desired length. d. Remove the N-terminal Boc group of the final amino acid.
-
Selective Mtt Deprotection: a. Follow the steps outlined in Protocol 1 to selectively remove the Mtt group from the lysine side chain.
-
Branched Chain Synthesis: a. With the deprotected lysine side-chain amine, initiate the synthesis of the second peptide chain using standard Boc-SPPS coupling and deprotection cycles.
-
Final Deprotection and Cleavage: a. Once the synthesis of the branched peptide is complete, remove the final N-terminal Boc group. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to simultaneously cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Strategy
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for side-chain modification using this compound.
Caption: Orthogonality of Mtt in Boc-SPPS.
Conclusion
The this compound orthogonal protection strategy is a powerful and versatile tool in the synthesis of complex peptides. Its ability to be selectively deprotected under mild acidic conditions allows for a wide range of on-resin modifications, from the creation of branched peptides to the site-specific attachment of various functional moieties. By carefully selecting the deprotection conditions and employing appropriate scavengers, researchers can achieve high yields and purity in their desired peptide products. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this strategy in both academic research and industrial drug development.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides [pubmed.ncbi.nlm.nih.gov]
- 3. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
Role of Mtt protecting group in peptide synthesis
An In-depth Technical Guide to the Role of the Mtt Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure of complex peptides. Among the arsenal of protective moieties available to chemists, the 4-Methyltrityl (Mtt) group stands out as a versatile and highly valuable tool, particularly within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Mtt group is an acid-labile protecting group used for the side chains of various amino acids, including lysine, ornithine, histidine, asparagine, glutamine, and cysteine.[1][2]
Its primary advantage lies in its "semi-permanent" nature; it is stable to the basic conditions required for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that leave other, more robust acid-labile groups (like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc)) intact.[3][4] This orthogonality is the cornerstone of its utility, enabling chemists to perform selective on-resin modifications, such as side-chain cyclization, branching for the synthesis of multi-antigenic peptides (MAPs), or the attachment of reporter molecules like fluorescent dyes.[3]
This guide provides a comprehensive overview of the Mtt protecting group, detailing its chemical properties, applications, and the experimental protocols for its use, with a focus on providing actionable data and visual workflows for professionals in peptide research and drug development.
Chemical Properties and Mechanism of Cleavage
The Mtt group is a derivative of the trityl (Trt) group, featuring a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation that is formed upon acid-mediated cleavage, thereby making the Mtt group more susceptible to acidolysis than the parent Trt group.
The general order of acid lability for common trityl-based groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[5] The cleavage mechanism involves protonation of the ether or amine linkage to the amino acid side chain, followed by the departure of the highly stabilized Mtt carbocation. This cation is intensely yellow, a feature that allows for convenient visual monitoring of the deprotection progress during synthesis.[4] To prevent side reactions, this liberated carbocation must be trapped by a scavenger, typically triisopropylsilane (TIS) or triethylsilane (TES).[4]
Core Applications in Peptide Synthesis
The unique lability of the Mtt group makes it indispensable for the synthesis of complex and modified peptides.
-
Orthogonal Protection Schemes: The ability to deprotect the Mtt group with dilute trifluoroacetic acid (TFA) (e.g., 1-5% in dichloromethane (DCM)) without affecting tBu or Boc groups is the most significant feature of Mtt.[3] This allows for a modular approach to peptide modification while the peptide remains anchored to the solid support.
-
Synthesis of Branched and Cyclic Peptides: Mtt is extensively used to protect the side chain of lysine or ornithine.[4] Following selective deprotection of the Mtt group, the exposed amine can be used as an attachment point to grow a second peptide chain, creating a branched peptide. Alternatively, it can be reacted with an activated C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu protected with an orthogonal group like 2-phenylisopropyl (2-PhiPr)) to form a side-chain to side-chain lactam bridge.
-
Attachment of Payloads and Labels: The selective deprotection of an Mtt-protected residue provides a unique chemical handle for conjugating various molecules to the peptide on-resin. This is a common strategy for attaching fluorescent dyes, chelating agents for radiolabeling, or other reporter groups.[3][6]
-
Side Chain Protection of Asn, Gln, and His: The Mtt group was initially introduced for the side-chain protection of asparagine (Asn) and glutamine (Gln), offering more rapid cleavage compared to the standard Trt group.[1][2] It is also used for the imidazole side chain of histidine.[5]
Quantitative Data: Comparison of Protecting Groups
The choice of a protecting group is dictated by its relative stability and the specific conditions required for its removal. The following tables summarize the comparative lability of trityl-based groups and common cleavage conditions for Mtt.
Table 1: Comparative Lability of Trityl-Based Protecting Groups
| Protecting Group | Structure | Typical Cleavage Conditions | Stability Comparison |
| Trityl (Trt) | Triphenylmethyl | 90% TFA | Most Stable |
| 4-Methyltrityl (Mtt) | 4-Methyltriphenylmethyl | 1-2% TFA in DCM; HFIP in DCM | Intermediate Stability |
| 4-Methoxytrityl (Mmt) | 4-Methoxytriphenylmethyl | 1% TFA in DCM; Acetic Acid/TFE/DCM | Least Stable |
Data compiled from references[5][7].
Under mild acetic acid conditions (1:1:8 acetic acid:trifluoroethanol:DCM), only 3% to 8% of the Mtt group is removed after 30 minutes, whereas 75% to 80% of the Mmt group is cleaved under the same conditions.[5][7]
Table 2: Common Reagent Cocktails for Mtt Cleavage
| Reagent Cocktail | Concentration | Scavenger | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-5% (v/v) | 1-5% TIS or TES | 3 to 10 treatments of 2-10 min each | [4] |
| Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) | 30% (v/v) | Not always required | 3 treatments of 5-15 min each | [4] |
| Acetic Acid/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | None specified | ~1 hour | [4] |
TIS = Triisopropylsilane; TES = Triethylsilane
Experimental Protocols
Protocol 1: On-Resin Cleavage of Nε-Mtt from Lysine
This protocol describes a general procedure for the selective removal of the Mtt group from the side chain of a lysine residue on a resin-bound peptide.
Reagents and Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 1% TFA, 5% TIS in DCM (v/v/v). Prepare fresh.
-
Washing Solvents: DCM, Dimethylformamide (DMF)
-
Solid Phase Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Solvent Exchange: Drain the DCM.
-
Mtt Deprotection:
-
Add the freshly prepared deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture on a shaker. An intense yellow color should develop in the solution, indicating the release of the Mtt cation.
-
After 2 minutes, drain the solution.
-
Repeat this treatment multiple times (typically 5-10 times) until the drained solution is colorless. The lack of color indicates the completion of the deprotection reaction.[4]
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times) to remove residual acid and scavengers.
-
Wash the resin with DMF (3 times) to prepare for the subsequent coupling step.
-
-
Confirmation (Optional): A small sample of resin can be cleaved, and the peptide analyzed by HPLC and Mass Spectrometry to confirm the successful removal of the Mtt group.
Mandatory Visualizations
Diagram 1: Mtt Protection and On-Resin Modification Workflow
References
- 1. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 2. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Technical Deep Dive: Boc-Lys(Mtt)-OH vs. Fmoc-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence and complexity. Among the arsenal of available protected amino acids, lysine derivatives with orthogonal side-chain protection are indispensable for the synthesis of branched, cyclic, and otherwise modified peptides. This technical guide provides an in-depth comparison of two such critical reagents: Boc-L-Lys(Mtt)-OH and Fmoc-L-Lys(Mtt)-OH, focusing on their core applications, chemical properties, and experimental considerations in SPPS.
Introduction to Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, while reactive side chains are shielded by more permanent protecting groups. The concept of "orthogonality" is crucial: a protecting group is considered orthogonal if it can be selectively removed under conditions that do not affect other protecting groups or the linkage of the peptide to the resin.
The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine. Its extreme sensitivity to dilute acid allows for its removal under conditions that leave other, more robust acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, intact. This orthogonality is the cornerstone of the utility of Lys(Mtt) derivatives.
This guide will compare the use of Lys(Mtt) in the two major SPPS strategies: Boc chemistry, which utilizes an acid-labile Boc group for Nα-protection, and Fmoc chemistry, which employs a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection.
Physicochemical Properties and Stability
A clear understanding of the physical and chemical properties of Boc-Lys(Mtt)-OH and Fmoc-Lys(Mtt)-OH is essential for their effective use in SPPS. The table below summarizes key properties.
| Property | This compound | Fmoc-Lys(Mtt)-OH |
| Molecular Formula | C₃₁H₃₈N₂O₄ | C₄₁H₄₀N₂O₄ |
| Molecular Weight | 502.65 g/mol | 624.77 g/mol [1] |
| Appearance | White to off-white solid | White to off-white powder |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, DMSO[1] |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nε-Protecting Group | 4-Methyltrityl (Mtt) | 4-Methyltrityl (Mtt) |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Nε-(Mtt) Deprotection | Very mild acid (e.g., 1-2% TFA in DCM) | Very mild acid (e.g., 1-2% TFA in DCM) |
Deprotection Kinetics and Selectivity: A Comparative Overview
The key to the utility of the Mtt group lies in the significant difference in its lability compared to other acid-labile protecting groups. While precise kinetic data for the deprotection of Lys(Mtt) versus Lys(Boc) under identical conditions is not extensively published, the vast difference in the required acid concentrations for their removal provides a clear qualitative and semi-quantitative picture of their selectivity.
| Protecting Group | Deprotection Conditions | Deprotection Time | Selectivity Considerations |
| ε-Mtt | 1-2% TFA in DCM[2] | 30-60 minutes (may require multiple treatments)[2] | Highly selective removal in the presence of Boc, tBu, and other moderately acid-labile groups.[2] Premature cleavage of other sensitive groups can occur with prolonged exposure.[3] |
| ε-Boc | 50-100% TFA in DCM | 30-60 minutes | Stable to the mild acidic conditions used for Mtt removal. Cleaved during the final peptide cleavage from most resins. |
| α-Boc | 50% TFA in DCM | 15-30 minutes | Not orthogonal to Mtt; conditions for α-Boc removal will also cleave the Mtt group. |
| α-Fmoc | 20% Piperidine in DMF | 5-20 minutes | Fully orthogonal to both Mtt and Boc groups. |
Key Takeaway: The significant difference in acid lability between the Mtt and Boc groups allows for the selective deprotection of the lysine side chain when Fmoc is used for Nα-protection. In Boc-SPPS, the lack of orthogonality between the Nα-Boc and Nε-Mtt groups presents a significant challenge, making its application in this context less common and more complex.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the incorporation and selective deprotection of Lys(Mtt) in both Fmoc and Boc-SPPS.
Fmoc-SPPS Protocol for On-Resin Lysine Side-Chain Modification using Fmoc-Lys(Mtt)-OH
This protocol outlines the synthesis of a peptide with a side-chain modification on a lysine residue.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Standard Fmoc-SPPS Cycles:
-
Perform standard Fmoc-SPPS cycles for the amino acids preceding the Lys(Mtt) residue. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
3. Incorporation of Fmoc-Lys(Mtt)-OH:
-
Following Fmoc deprotection of the preceding residue, couple Fmoc-Lys(Mtt)-OH using the standard coupling protocol.
4. Elongation of the Peptide Chain (Optional):
-
Continue with standard Fmoc-SPPS cycles to add more amino acids to the N-terminus of the peptide chain.
5. Selective Deprotection of the Mtt Group:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) in DCM. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF.
6. On-Resin Side-Chain Modification:
-
Couple the desired molecule (e.g., a fatty acid, a fluorescent label, or another peptide) to the now-free ε-amino group of the lysine residue using an appropriate coupling chemistry.
7. Final Cleavage and Deprotection:
-
After completion of the synthesis and side-chain modification, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups (including Boc).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Boc-SPPS Protocol for Synthesis of a Branched Peptide using this compound (Adapted)
Note: This is an adapted protocol, as the use of this compound in standard Boc-SPPS is challenging due to the non-orthogonality of the Nα-Boc and Nε-Mtt groups. This approach requires careful control of deprotection conditions and is best suited for experienced peptide chemists.
1. Resin Preparation:
-
Swell a suitable Boc-compatible resin (e.g., Merrifield resin) in DCM.
2. Attachment of the First Amino Acid:
-
Couple the first Boc-amino acid to the resin according to standard procedures for the chosen resin type.
3. Boc-SPPS Cycles for the Main Chain:
-
Perform Boc-SPPS cycles for the amino acids of the main peptide chain. Each cycle consists of:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Boc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
4. Incorporation of this compound:
-
Couple this compound using the standard coupling protocol.
5. Selective Deprotection of the Mtt Group:
-
This step is critical and challenging. The goal is to remove the Mtt group without significant cleavage of the Nα-Boc group of the lysine itself.
-
Wash the resin with DCM.
-
Treat the resin with a very dilute solution of TFA in DCM (e.g., 0.5-1% TFA) with a scavenger such as TIS (1-5%). Use multiple, very short treatments (e.g., 10-15 treatments of 1 minute each). Monitor the deprotection carefully.
-
Immediately after Mtt removal, wash the resin thoroughly with DCM and neutralize with 10% DIPEA in DMF to prevent further acid-catalyzed deprotection of the Nα-Boc group.
6. Synthesis of the Peptide Branch:
-
Perform Boc-SPPS cycles starting from the newly deprotected ε-amino group of the lysine to build the peptide branch.
7. Final Cleavage:
-
After completion of the synthesis, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove all remaining protecting groups.
Logical and Experimental Workflows (Graphviz)
The following diagrams illustrate the strategic use of Lys(Mtt) in peptide synthesis.
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Mtt)-OH.
Caption: Orthogonal deprotection strategies for Lys(Mtt), Lys(Boc), and Nα-Fmoc.
Conclusion and Recommendations
The choice between this compound and Fmoc-Lys(Mtt)-OH is fundamentally dictated by the overall SPPS strategy employed.
-
Fmoc-Lys(Mtt)-OH is the superior and more commonly used reagent for the synthesis of peptides requiring selective lysine side-chain modification. The complete orthogonality between the base-labile Fmoc group and the highly acid-labile Mtt group allows for a clean and efficient workflow.
-
This compound presents significant challenges due to the similar, albeit quantitatively different, acid-labile nature of the Nα-Boc and Nε-Mtt protecting groups. Its use is not recommended for routine synthesis and should only be considered by experienced chemists for specific applications where the Fmoc strategy is not feasible. The risk of premature Nα-deprotection during Mtt removal can lead to undesired side products and lower yields.
For researchers and drug development professionals aiming to synthesize complex, modified peptides, a thorough understanding of these protecting group strategies is essential. The use of Fmoc-Lys(Mtt)-OH, in conjunction with a well-planned orthogonal protection scheme, provides a robust and versatile platform for achieving a wide range of peptide architectures.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
The Monomethoxytrityl (Mtt) Group: A Technical Guide to its Application in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The monomethoxytrityl (Mtt) group is a valuable acid-labile protecting group predominantly employed in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Its fine-tuned acid sensitivity allows for selective removal under mild conditions, making it a cornerstone of orthogonal protection strategies, particularly in the synthesis of complex peptides and other modified biomolecules. This technical guide provides an in-depth overview of the key features of the Mtt group, including its chemical properties, detailed experimental protocols for its introduction and removal, and quantitative data to inform its effective application.
Core Features of the Mtt Group
The Mtt group is a derivative of the trityl (triphenylmethyl) group, featuring a methoxy substituent on one of the phenyl rings. This electron-donating group increases the stability of the corresponding trityl cation formed upon cleavage, thereby rendering the Mtt group more labile to acidic conditions than the parent trityl group. This property is central to its utility in orthogonal protection schemes.
Chemical Structure:
-
Systematic Name: (4-Methoxyphenyl)diphenylmethyl
-
Molecular Formula of MttCl: C20H17ClO
-
Molecular Weight of MttCl: 308.80 g/mol
The Mtt group is typically introduced to a primary amine, such as the ε-amino group of lysine, using 4-monomethoxytrityl chloride (Mtt-Cl) in the presence of a base.
Orthogonal Protection in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
One of the most significant applications of the Mtt group is in Fmoc-based SPPS. In this strategy, the temporary Nα-amino group of the growing peptide chain is protected by the base-labile Fmoc group, while the side chains of certain amino acids are protected by acid-labile groups. The Mtt group's unique sensitivity allows for its selective removal without affecting other more robust acid-labile protecting groups (e.g., tert-butyl, Boc) or the peptide's linkage to the resin. This orthogonality is crucial for on-resin modifications of the peptide, such as cyclization, branching, or the attachment of labels and cargo molecules.
Below is a diagram illustrating the workflow of an orthogonal protection strategy utilizing the Mtt group in Fmoc-SPPS for the site-specific modification of a lysine side chain.
Caption: Orthogonal protection workflow in Fmoc-SPPS using the Mtt group.
Quantitative Data for Mtt Group Application
The following tables summarize quantitative data for the introduction and removal of the Mtt group under various conditions.
Table 1: Conditions for the Introduction of the Mtt Group
| Amine Substrate | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Lysine ε-amine | Mtt-Cl | DIPEA | DMF | 2 hours | Room Temp. | >95% (on resin) | [1] |
| Lysine | Mtt-Cl | N/A | Dichloromethane | N/A | N/A | 42% (overall, 2 steps) | [2] |
Table 2: Conditions for the Selective Removal of the Mtt Group
| Reagent Cocktail | Solvent | Treatment Time | Temperature | Scavenger | Yield/Efficiency | Reference |
| 1% TFA | DCM | 30 min | Room Temp. | - | Quantitative | [2] |
| 1% TFA | DCM | 2 x 2 min | Room Temp. | 5% TIS | High | [1] |
| 2% TFA, 2% TIS | EtOAc:MeCN (1:1) | N/A | Room Temp. | TIS | Efficient | [3] |
| 30% HFIP | DCM | 3 x 5 min | Room Temp. | - | Mildest effective | [3] |
| 30% (CF3)3COH | DCM | 3 x 15 min | Room Temp. | - | Mild | [3] |
| Acetic acid/TFE/DCM (1:2:7) | - | 1 hour | Room Temp. | - | Quantitative | [2][4] |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | - | 1 hour | Room Temp. | TES | Effective | [5][6] |
Experimental Protocols
Protocol 1: Introduction of the Mtt Group on Lysine Side Chain (On-Resin)
This protocol describes the coupling of Fmoc-Lys(Mtt)-OH to a resin-bound peptide.
Materials:
-
Fmoc-Lys(Mtt)-OH
-
Resin-bound peptide with a free N-terminal amine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vial, dissolve Fmoc-Lys(Mtt)-OH (4 molar equivalents relative to resin loading), HBTU (3.95 molar equivalents), and DIPEA (6 molar equivalents) in DMF.[1]
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 2 hours.[1]
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[1]
Protocol 2: Selective Removal of the Mtt Group (On-Resin)
This protocol details the deprotection of the Mtt group from a lysine side chain on the solid support.
Materials:
-
Mtt-protected peptide on resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Swell the Mtt-protected peptide on resin in DCM.
-
Prepare the deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM.[1]
-
Add the deprotection solution to the resin and shake for 2 minutes. A bright yellow color in the solution indicates the release of the Mtt cation.[1]
-
Drain the solution.
-
Repeat the treatment with the deprotection solution until the solution remains colorless upon addition, indicating complete removal of the Mtt group.[1]
-
Wash the resin thoroughly with DCM (3 times).
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 times).
-
Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the subsequent on-resin modification.
Spectroscopic Data
The successful protection of an amino acid with the Mtt group can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. For Fmoc-Lys(Mtt)-OH, the 1H NMR spectrum will show characteristic signals for the protons of the Fmoc group, the lysine backbone and side chain, and the Mtt group. The aromatic protons of the Mtt group typically appear in the range of 7.1-7.5 ppm, while the methyl protons of the Mtt group will appear as a singlet around 2.3 ppm.
Conclusion
The monomethoxytrityl group is a versatile and highly useful protecting group in modern chemical synthesis. Its well-defined acid lability allows for its selective removal in the presence of other protecting groups, enabling complex synthetic strategies such as the on-resin modification of peptides. The protocols and data presented in this guide provide a solid foundation for the successful application of the Mtt group in research and development, particularly in the fields of peptide chemistry and drug discovery. The ability to perform site-specific modifications on complex molecules opens up a vast landscape for the design and synthesis of novel therapeutics and research tools.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
The Strategic Application of Boc-Lys(Mtt)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide science, the synthesis of complex, non-linear peptide architectures is paramount for advancing therapeutic and research frontiers. The strategic selection of protected amino acids is a critical determinant of success in achieving desired molecular complexity and purity. Among the diverse repertoire of available building blocks, Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) emerges as a valuable tool for the synthesis of branched peptides, peptide dendrimers, and for site-specific conjugation, particularly within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth review of the applications of this compound, detailing its chemical properties, experimental considerations, and its role in the development of novel peptide-based entities.
Core Principles of this compound in Peptide Synthesis
This compound is a derivative of the amino acid lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group. The utility of this compound lies in the orthogonal nature of these two protecting groups. The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), and is typically removed at each step of peptide chain elongation in Boc-SPPS. In contrast, the Mtt group is highly sensitive to very mild acidic conditions and can be selectively removed while the peptide remains anchored to the resin and other protecting groups, including the Boc group on the N-terminus of the growing peptide chain, remain intact.[1] This orthogonal deprotection strategy is the cornerstone of its application in creating branched structures.
Key Applications of this compound
The primary applications of this compound revolve around the selective deprotection of the Mtt group on the lysine side chain to expose a free amine. This amine can then serve as an attachment point for:
-
Branched Peptides and Peptide Dendrimers: A second peptide chain can be synthesized on the lysine side chain, leading to the formation of branched peptides. This process can be repeated to create dendritic structures, also known as multiple antigen peptides (MAPs), which are valuable in immunology research and vaccine development.
-
Site-Specific Conjugation: The exposed ε-amino group provides a specific site for the attachment of various molecules, including small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains for improving pharmacokinetic profiles. This is of particular interest in the development of targeted drug delivery systems.
Quantitative Data on the Synthesis and Deprotection of Lys(Mtt) Derivatives
While detailed quantitative data for the application of this compound is sparse in recent literature due to the prevalence of the Fmoc-SPPS strategy, the following table summarizes available data for related Lys(Mtt) derivatives, providing a useful reference point.
| Parameter | Value | Compound/Process | Source |
| Overall Yield | 42% | Two-step synthesis of Fmoc-Lys(Mtt)-OH from lysine. | [1] |
| Mtt Deprotection | Quantitative | 1% TFA in dichloromethane for 30 minutes at room temperature. | [1] |
| Mtt Deprotection | Quantitative | Acetic acid/trifluoroethanol/dichloromethane (1:2:7) for 1 hour at room temperature. | [1] |
Note: The majority of contemporary research utilizes the Fmoc-protected analogue, Fmoc-Lys(Mtt)-OH. The principles of Mtt group deprotection remain the same; however, overall process yields may vary depending on the specific SPPS strategy employed.
Experimental Protocols
General Workflow for the Synthesis of a Branched Peptide using this compound
-
Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield or PAM resin).
-
First Peptide Chain Synthesis: Synthesize the first linear peptide chain using standard Boc-SPPS cycles. This involves the sequential coupling of Boc-protected amino acids, followed by Nα-Boc deprotection with TFA.
-
Incorporation of this compound: At the desired branching point, couple this compound to the growing peptide chain.
-
Continuation of the Main Chain (Optional): If further amino acids are required on the main chain, continue the Boc-SPPS cycles.
-
Selective Mtt Group Deprotection: Once the main peptide chain is complete, wash the resin thoroughly and treat it with a mild acidic solution to remove the Mtt group from the lysine side chain.
-
Reagent: 1% TFA in dichloromethane (DCM).
-
Procedure: Treat the resin with the deprotection solution for 30 minutes at room temperature, followed by thorough washing with DCM and a neutralization step with a solution of diisopropylethylamine (DIEA) in DCM.
-
-
Synthesis of the Second Peptide Chain (Branch): With the ε-amino group of the lysine now free, synthesize the second peptide chain (the branch) using standard Boc-SPPS cycles.
-
Final Cleavage and Deprotection: Once the entire branched peptide is assembled, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification and Analysis: Purify the crude branched peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.
Visualizing Workflows and Structures
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical structure of this compound, a typical experimental workflow for its use in creating branched peptides, and the signaling pathway of Mtt group deprotection.
Figure 1: Chemical structure of this compound.
Figure 2: Workflow for branched peptide synthesis.
Figure 3: Mtt group deprotection mechanism.
Conclusion and Future Perspectives
This compound remains a relevant and powerful tool for the synthesis of complex peptide structures within the Boc-SPPS framework. Its key advantage lies in the mild conditions required for the selective deprotection of the Mtt group, enabling the creation of branched peptides and site-specific conjugates with high precision. While the prevalence of the Fmoc-SPPS strategy has led to a decrease in the reporting of detailed protocols for Boc-protected amino acids, the fundamental principles of its application are well-established. For researchers and drug development professionals working with acid-sensitive resins or who have established Boc-SPPS workflows, this compound offers a reliable method for introducing molecular diversity and functionality into peptide-based molecules. Future work in this area may involve the development of novel, even milder deprotection methods for the Mtt group and the exploration of its use in combination with other orthogonal protecting groups for the synthesis of highly complex, multi-functionalized peptide constructs.
References
Methodological & Application
Application Notes and Protocols for Boc-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Lys(Mtt)-OH is a pivotal amino acid derivative for advanced solid-phase peptide synthesis (SPPS). Its unique protecting group strategy, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the exceptionally acid-sensitive 4-methyltrityl (Mtt) group on the ε-amine, allows for orthogonal deprotection. This enables the selective modification of the lysine side chain, a critical capability for the synthesis of complex peptides such as branched peptides, cyclic peptides, and peptides conjugated with various labels. This document provides detailed application notes and protocols for the effective use of this compound in SPPS.
Properties of this compound
| Property | Description |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(4-methyltrityl)-L-lysine |
| Molecular Formula | C31H38N2O4[1] |
| Molecular Weight | 502.64 g/mol [1] |
| Appearance | White to off-white powder. |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). |
| Key Feature | The Mtt group on the ε-amine can be selectively removed under very mild acidic conditions that do not affect the Boc group or other acid-labile side-chain protecting groups like tert-butyl (tBu).[2] |
Core Applications
The primary utility of this compound lies in its capacity to introduce a selectively addressable functional group on the lysine side chain. This is instrumental in:
-
Synthesis of Branched Peptides: The ε-amino group of lysine can be deprotected on-resin to serve as an anchor point for the synthesis of a second peptide chain.[3]
-
Synthesis of Cyclic Peptides: The lysine side chain can be used for on-resin cyclization with the N-terminus or another amino acid side chain to form lactam bridges.[4]
-
Site-Specific Labeling: Following selective deprotection of the Mtt group, the ε-amino group can be conjugated with fluorophores, biotin, or other reporter molecules.[4]
Experimental Protocols
Selective Deprotection of the Mtt Group
The selective cleavage of the Mtt group is the cornerstone of its application. Below are protocols for its removal, with varying conditions to suit different synthetic strategies.
Table of Mtt Deprotection Conditions
| Reagent Composition | Time | Remarks |
| 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 30 minutes | Quantitative removal.[5] |
| 1:2:7 (v/v/v) Acetic acid/Trifluoroethanol (TFE)/DCM | 1 hour | Quantitative removal.[5] |
| 1:2:97 (v/v/v) TFA/Triisopropylsilane (TIS)/DCM | 30 minutes | TIS acts as a scavenger for the released trityl cation. |
| 2:1:0.5:6.5 (v/v/v/v) Triethylsilane (TES)/Hexafluoroisopropanol (HFIP)/TFE/DCM | 1 hour | An alternative mild deprotection cocktail. |
Protocol 1: Mtt Deprotection using TFA/TIS/DCM
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of 1% TFA and 2% TIS in DCM (v/v).
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 minutes.
-
To monitor the reaction, remove a few resin beads, wash them with DCM, and add a drop of TFA. An immediate orange color indicates the presence of the Mtt cation, suggesting the reaction is ongoing. If the test is positive, continue the reaction for another 30 minutes and retest.
-
Once the deprotection is complete (no orange color), filter the resin.
-
Wash the resin sequentially with DCM (2x), methanol (2x), and DCM (2x).
-
Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in DMF (2x).
-
Wash the resin with DMF (2x). The resin is now ready for the subsequent coupling step.
Protocol 2: Mtt Deprotection using TES/HFIP/TFE/DCM
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of 2% TES, 10% HFIP, and 5% TFE in DCM (v/v/v).
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1 hour.
-
Monitor the reaction as described in Protocol 1.
-
Once the deprotection is complete, filter the resin.
-
Wash the resin with DCM (2x) and DMF (2x).
-
Neutralize the resin by washing with 10% DIEA in DMF (2x).
-
Wash the resin with DMF (2x).
Application in Branched Peptide Synthesis
This protocol outlines the synthesis of a branched peptide where a second peptide chain is grown from the ε-amino group of a lysine residue.
Workflow for Branched Peptide Synthesis
Caption: Workflow for the synthesis of a branched peptide.
Experimental Protocol:
-
Main Chain Synthesis: Assemble the main peptide chain on a suitable solid support using standard Boc-SPPS chemistry, incorporating this compound at the desired branching point.
-
Selective Mtt Deprotection: Once the main chain is synthesized, selectively remove the Mtt group from the lysine side chain using one of the protocols described above.
-
Branch Point Neutralization: After Mtt removal, thoroughly wash the resin and neutralize the newly exposed ε-amino group with a non-nucleophilic base such as 10% DIEA in DMF.
-
Branch Chain Synthesis: Couple the first Boc-protected amino acid of the branch chain to the lysine ε-amino group using standard coupling reagents (e.g., HBTU/DIEA or DIC/HOBt).
-
Elongation of the Branch: Continue the cycles of Boc deprotection, neutralization, and coupling to elongate the branch peptide chain to the desired length.
-
Final Cleavage and Deprotection: After the synthesis of both the main and branch chains is complete, cleave the peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., HF or TFMSA in TFA with appropriate scavengers).
-
Purification: Purify the resulting branched peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Cyclic Peptide Synthesis (Side-Chain to N-Terminus)
This protocol describes the on-resin cyclization of a peptide from the lysine side chain to the N-terminus.
Workflow for On-Resin Cyclization
References
Protocol for Selective Deprotection of the Mtt Group
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-methyltrityl (Mtt) group is a valuable amine-protecting group in solid-phase peptide synthesis (SPPS), particularly for the side chains of amino acids like lysine and ornithine. Its key advantage lies in its selective removal under mildly acidic conditions, which leaves other acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and the peptide-resin linkage intact. This orthogonality allows for the specific modification of side chains, such as branching, cyclization, or the attachment of labels, while the peptide remains on the solid support. This document provides detailed protocols for the selective deprotection of the Mtt group.
Mechanism of Deprotection
The deprotection of the Mtt group proceeds via an acid-catalyzed cleavage mechanism. A strong acid protonates the protected amine, leading to the elimination of the stable triphenylcarbenium ion. This carbocation is then quenched by a scavenger present in the reaction mixture to prevent side reactions.
Experimental Protocols
Several reagent cocktails can be employed for the selective removal of the Mtt group. The choice of method may depend on the specific peptide sequence and the nature of the solid support.
Method 1: Trifluoroacetic Acid (TFA) Based Deprotection
This is a commonly used and effective method for Mtt deprotection.
Reagents:
-
Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[1][2]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Suspend the Mtt-protected peptide-resin in the TFA/TIS/DCM deprotection solution (approximately 10 mL per gram of resin).
-
Gently shake the suspension at room temperature for 30 minutes.
-
To monitor the reaction, remove a few beads of resin and add 1-2 drops of TFA. An immediate orange coloration of the beads indicates the presence of the Mtt group. If the test is positive, continue shaking for another 30 minutes and re-test. The deprotection is complete when no orange color is observed.[1][3]
-
Once the deprotection is complete, filter the resin.
-
Wash the resin sequentially with:
-
DCM (2 times)
-
Methanol (MeOH) (2 times)
-
DCM (2 times)
-
1% DIEA in DMF (2 times)
-
DMF (2 times)
-
-
The resin is now ready for the subsequent coupling or modification step.
Method 2: Hexafluoroisopropanol (HFIP) Based Deprotection
This method offers an alternative, milder condition for Mtt removal.
Reagents:
-
Deprotection Solution: 6.5:2:1:0.5 (v/v/v/v) mixture of Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE), and Triethylsilane (TES).[1]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
10% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
Procedure: [1]
-
Suspend the Mtt-protected peptide-resin in the DCM/HFIP/TFE/TES deprotection solution (approximately 10 mL per gram of resin).
-
Gently shake the suspension at room temperature for 1 hour.
-
Monitor the reaction by taking a small sample of resin, washing it with DCM, and then adding 1% TFA in DCM. If an orange color forms instantly, continue the reaction for another hour.
-
Once the trityl test is negative, filter the resin.
-
Wash the resin sequentially with:
-
DMF
-
10% DIEA in DMF
-
DMF
-
-
The resin is now ready for the next step in the synthesis.
Data Presentation
Table 1: Comparison of Mtt Deprotection Protocols
| Parameter | Method 1: TFA/TIS/DCM | Method 2: DCM/HFIP/TFE/TES |
| Reagents | 1-2% TFA, 2% TIS in DCM | DCM/HFIP/TFE/TES (6.5:2:1:0.5) |
| Reaction Time | 30-60 minutes | 1-2 hours |
| Monitoring | Colorimetric test with TFA | Colorimetric test with 1% TFA in DCM |
| Selectivity | High selectivity over Boc and Trt groups | High selectivity |
| Notes | A widely used and robust method. | A milder alternative, suitable for sensitive sequences. |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Mtt Deprotection
References
Application Notes and Protocols: Selective Removal of the Mtt Group in the Presence of a Boc Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the synthesis of complex peptides, such as branched or cyclic peptides. The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group for the side chains of amino acids like lysine and ornithine. Its selective removal in the presence of the tert-butyloxycarbonyl (Boc) protecting group, which is also acid-labile, requires carefully controlled conditions to achieve orthogonality. This document provides detailed application notes and protocols for the selective deprotection of the Mtt group while preserving the integrity of the Boc group.
Key Considerations for Selectivity
The selective removal of Mtt over Boc relies on the significant difference in their acid lability. The Mtt group is considerably more sensitive to acid than the Boc group. Therefore, dilute solutions of strong acids, such as trifluoroacetic acid (TFA), are typically employed. The choice of solvent and the addition of scavengers are critical to prevent side reactions and minimize the premature cleavage of the Boc group.
Scavengers: The cleavage of the Mtt group generates a stable Mtt cation, which can reattach to the peptide or react with sensitive residues. Scavengers such as triisopropylsilane (TIS) or methanol (MeOH) are added to the deprotection cocktail to trap these cations.[1] It has been observed that methanol can also help prevent the loss of t-butyl groups.[1][2]
Reagents and Deprotection Cocktails
Several reagent cocktails have been successfully used for the selective removal of the Mtt group. The optimal choice depends on the specific peptide sequence and the solid support used.
Data Presentation: Comparison of Mtt Deprotection Reagents
| Reagent Cocktail | Composition (v/v/v) | Typical Reaction Time | Key Features & Considerations |
| TFA/TIS/DCM | 1:2:97[3][4] or 2:5:93[5] | 30 minutes to 1 hour (repeated treatments may be necessary) | Commonly used and effective. The concentration of TFA can be adjusted (1-3%) based on the stability of the Boc group in the specific context.[6] |
| TFA/MeOH/DCM | 1:1:98[2] or 1:5:94[1] | 30 minutes to several hours | Methanol acts as an effective scavenger and can suppress premature Boc deprotection.[2] |
| DCM/HFIP/TFE/TES | 6.5:2:1:0.5[1] or 6.5:1:0.5:2 (TES/HFIP/TFE/DCM)[3][4] | 1-2 hours | A milder, non-TFA based method. Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are highly polar, non-acidic solvents that facilitate Mtt removal. |
| AcOH/TFE/DCM | 1:2:7[1] | Variable | A very mild condition suitable for highly acid-sensitive substrates. May not be effective for all sequences. |
Experimental Protocols
Protocol 1: Mtt Deprotection using TFA/TIS/DCM
This protocol is a widely used method for the selective removal of the Mtt group.
Materials:
-
Peptide-resin with Mtt and Boc protecting groups
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection cocktail: 1% TFA and 2% TIS in DCM (v/v/v). For example, for 10 mL of solution, use 100 µL of TFA, 200 µL of TIS, and 9.7 mL of DCM.[3][4]
-
Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).[3][4]
-
Gently agitate the resin at room temperature for 30 minutes.[3][4]
-
To monitor the reaction, take a small sample of resin beads, wash them with DCM, and add a drop of neat TFA. An orange or yellow color indicates the presence of the Mtt cation, signifying incomplete deprotection. If the test is positive, continue the deprotection for another 30 minutes and re-test.[3][4]
-
Once the deprotection is complete (negative color test), drain the deprotection cocktail.
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash the resin with Methanol (2 x 10 mL).[3]
-
Wash the resin with DCM (2 x 10 mL).[3]
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL).
-
The resin is now ready for the next coupling step.
Protocol 2: Mtt Deprotection using DCM/HFIP/TFE/TES
This protocol offers a milder, TFA-free alternative for Mtt removal.
Materials:
-
Peptide-resin with Mtt and Boc protecting groups
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroethanol (TFE)
-
Triethylsilane (TES)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection cocktail: DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v/v).[1]
-
Add the deprotection cocktail to the resin (approximately 20 mL per gram of resin).[1]
-
Gently agitate the resin at room temperature for 1 hour.[1][3]
-
Monitor the reaction as described in Protocol 1. If the reaction is incomplete, extend the reaction time for another hour.[1][3]
-
Once the deprotection is complete, drain the cocktail.
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash the resin with DMF (2 x 10 mL).[3]
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 10 mL).[3]
-
Wash the resin with DMF (3 x 10 mL).[3]
-
The resin is now ready for the next synthetic step.
Mandatory Visualizations
Logical Relationship of Protecting Group Lability
Caption: Relative acid lability of Mtt and Boc groups.
Experimental Workflow for Mtt Deprotection
Caption: General workflow for selective Mtt group removal.
Conclusion
The selective removal of the Mtt protecting group in the presence of the Boc group is a well-established and reliable procedure when appropriate conditions are employed. The use of dilute TFA with effective scavengers or alternative non-TFA based cocktails allows for the successful deprotection of the Mtt group, enabling the synthesis of complex and modified peptides. Careful monitoring of the reaction progress is essential to ensure complete Mtt removal without compromising the integrity of the Boc group.
References
Application Notes and Protocols: Boc-Lys(Mtt)-OH for the Synthesis of Branched Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched peptides, which contain a secondary peptide chain attached to the side chain of an amino acid in the primary sequence, are of significant interest in medicinal chemistry and drug development. Their unique topology can lead to enhanced biological activity, increased stability against enzymatic degradation, and novel receptor interactions. The synthesis of these complex structures relies on an orthogonal protection strategy, where different protecting groups can be selectively removed under specific conditions without affecting others.
Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) is a key building block in this context. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the 4-methyltrityl (Mtt) group protects the ε-amino group of the lysine side chain. The Mtt group is highly acid-labile and can be selectively cleaved under very mild acidic conditions, leaving the Boc group and other acid-labile side-chain protecting groups (like tert-butyl) intact.[1][2] This allows for the specific deprotection of the lysine side chain to enable the synthesis of a second peptide chain, forming the branched structure. While the name suggests a Boc strategy for the main chain, this compound is also frequently used in Fmoc-based solid-phase peptide synthesis (SPPS), where the α-amino group would be protected by Fmoc instead of Boc for the subsequent amino acid couplings in the main chain.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(4-methyltrityl)-L-lysine |
| Molecular Formula | C31H38N2O4[3] |
| Molecular Weight | 502.64 g/mol [3] |
| Appearance | Solid |
| Solubility | Soluble in polar organic solvents like DMF and DMSO |
Principle of Branched Peptide Synthesis
The synthesis of branched peptides using this compound on a solid support follows a multi-step process that leverages an orthogonal protection strategy. The workflow below assumes an Fmoc-based synthesis for the main peptide chain, which is a common approach.
Caption: Overall workflow for the synthesis of branched peptides.
Experimental Protocols
Synthesis of the Main Peptide Chain
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (if starting with a pre-loaded resin): Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Lys(Mtt)-OH:
-
Dissolve Fmoc-Lys(Mtt)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry.
-
-
Synthesis of the Main Chain: Continue the peptide chain elongation using standard Fmoc-SPPS cycles (Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid).
Selective Deprotection of the Mtt Group
The selective removal of the Mtt group from the lysine side chain is a critical step. Various reagent cocktails can be used, with the choice depending on the sensitivity of other protecting groups and the resin.[1][4]
Monitoring the Deprotection: A small sample of resin beads can be tested by adding a drop of concentrated TFA. An intense orange color indicates the presence of the Mtt group, so the deprotection reaction should be continued.[4][5]
| Protocol | Reagent Cocktail (v/v/v) | Time | Notes |
| A | 1% TFA, 2% TIS in DCM[5] | 30-60 min | TIS (triisopropylsilane) is a scavenger to prevent the reattachment of the Mtt cation.[4] In some cases, 1% TFA may result in incomplete deprotection.[1] |
| B | 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 5 min | A milder condition for Mtt removal.[1][6] |
| C | Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7) | 1 hour | Effective on hydrophobic resins but may fail on hydrophilic resins.[4][6] |
| D | TES/HFIP/TFE/DCM (2:1:0.5:6.5) | 1-2 hours | An alternative mild condition.[4] |
General Protocol for Mtt Deprotection (using Protocol A as an example):
-
Suspend the peptidyl-resin in the deprotection solution (e.g., 1% TFA, 2% TIS in DCM) at a ratio of approximately 10 mL per gram of resin.[4][5]
-
Gently shake the mixture at room temperature for 30 minutes.[4][5]
-
Perform a color test on a few beads to check for completion. If the test is positive, continue shaking for another 30 minutes and retest.[4][5]
-
Once the deprotection is complete, filter the resin and wash it twice with DCM.[4][5]
-
Wash the resin twice with methanol.[5]
-
Wash the resin twice with DCM.[5]
-
Neutralize the resin by washing twice with 1% diisopropylethylamine (DIPEA) in DMF.[5]
-
Wash the resin twice with DMF. The resin is now ready for the synthesis of the branched chain.[4][5]
Synthesis of the Branched Peptide Chain
Caption: Workflow for branched chain synthesis after Mtt deprotection.
-
Following the Mtt deprotection and neutralization, the free ε-amino group on the lysine side chain is now available for peptide coupling.
-
Synthesize the branched peptide chain using standard Fmoc-SPPS cycles as described for the main chain.
Final Cleavage and Deprotection
-
After the synthesis of both the main and branched chains is complete, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and the protecting groups used on the amino acid side chains (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an invaluable tool for the synthesis of complex branched peptides. Its key feature, the Mtt protecting group, allows for selective deprotection of the lysine side chain under mild acidic conditions, which is orthogonal to the Boc and other common acid-labile protecting groups.[2] This enables the precise construction of branched peptide structures, which are important for various applications in research and therapeutic development. The choice of the Mtt deprotection protocol should be carefully considered based on the specific peptide sequence and the resin used to ensure complete removal without premature cleavage of other protecting groups.[1]
References
Application of Boc-Lys(Mtt)-OH in Side-Chain Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery and development. Cyclization offers a strategy to overcome many of the inherent limitations of linear peptides, such as poor metabolic stability and low receptor affinity, by constraining the peptide backbone into a bioactive conformation. One of the most effective methods for achieving side-chain to side-chain cyclization involves the use of orthogonally protected amino acid derivatives. Boc-Lys(Mtt)-OH, an N-α-Boc-protected L-lysine with a side-chain protected by the highly acid-labile 4-methyltrityl (Mtt) group, is a critical building block for this purpose.
The Mtt group's key advantage is its selective removal under mildly acidic conditions that leave other acid-labile protecting groups, such as tert-butyl (tBu) and the Boc group itself, as well as acid-sensitive resin linkers, intact. This orthogonal protection strategy allows for the selective deprotection of the lysine side-chain amine while the peptide is still attached to the solid support, enabling on-resin cyclization to form a lactam bridge with a deprotected acidic amino acid side-chain. This application note provides detailed protocols and data for the use of this compound in the solid-phase synthesis of side-chain cyclized peptides.
Key Features of this compound
-
Orthogonal Protection: The Mtt group on the ε-amino function of lysine can be selectively removed using dilute trifluoroacetic acid (TFA) or other mild acid cocktails.
-
Compatibility with Boc-SPPS: It is fully compatible with standard Boc solid-phase peptide synthesis (SPPS) protocols.
-
On-Resin Cyclization: Enables efficient formation of a lactam bridge on the solid support, simplifying purification and improving cyclization yields.
-
Broad Applicability: Useful in the synthesis of constrained peptides for drug development, protein structure-function studies, and the creation of peptide-based biomaterials.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Boc-SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a Boc-compatible resin (e.g., PAM resin). The sequence should incorporate this compound at a position intended for cyclization and an acidic amino acid (e.g., Boc-Asp(OAll)-OH or Boc-Glu(OAll)-OH) with an orthogonally protected side-chain at the other desired cyclization position.
Materials:
-
Boc-amino acids (including this compound and an allyl-protected acidic amino acid)
-
PAM (phenylacetamidomethyl) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine (for optional Fmoc monitoring)
Protocol:
-
Resin Swelling: Swell the PAM resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 2 minutes.
-
Repeat the 50% TFA in DCM treatment for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with 5% DIEA in DCM (2x for 2 minutes each). Wash with DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and the allyl-protected acidic amino acid at the desired positions.
Orthogonal Deprotection of Side-Chains on Resin
a) Mtt Group Removal from Lysine Side-Chain:
This step selectively exposes the ε-amino group of the lysine residue.
Materials:
-
TFA
-
Triisopropylsilane (TIS)
-
DCM
Protocol:
-
Wash the peptide-resin with DCM (5x).
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM.[1]
-
Perform the treatment in multiple short cycles (e.g., 3 x 5 minutes) to minimize potential side reactions.[1]
-
Wash the resin thoroughly with DCM (5x) and DMF (3x).
b) Allyl Group Removal from Asp/Glu Side-Chain:
This step selectively exposes the carboxyl group of the aspartic or glutamic acid residue.
Materials:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane (PhSiH₃)
-
DCM
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.15 equivalents) and PhSiH₃ (20 equivalents) in DCM.
-
Agitate the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.
-
Repeat the treatment with fresh reagents for another 30 minutes.
-
Wash the resin extensively with DCM (5x), 0.5% DIEA in DMF (3x), Sodium diethyldithiocarbamate solution (3x), and DMF (5x).
On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of the amide bond between the deprotected lysine and Asp/Glu side-chains.
Materials:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
-
DMF
Protocol:
-
Swell the resin with the fully deprotected side-chains in DMF.
-
Add PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once complete, wash the resin with DMF (5x) and DCM (5x).
Final Cleavage and Deprotection
This step cleaves the cyclized peptide from the resin and removes any remaining side-chain protecting groups (e.g., tBu).
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS
Protocol:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the cyclic peptide.
Quantitative Data Summary
The following table summarizes representative yields and purity for the synthesis of a side-chain to side-chain cyclized cholecystokinin analog using an Mtt-protected lysine.
| Synthesis Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Crude Linear Peptide | Standard SPPS, cleavage from resin | 87% | 95% | |
| On-Resin Cyclization | BOP/HOBt/DIEA | 79% | 77% | |
| Microwave-Assisted Mtt Deprotection | 1:5:94 TFA/TIS/DCM, 3 x 300 sec, RT | N/A | N/A | [1] |
| Microwave-Assisted Cyclization | 5:10 PyBOP/DIEA in DBM, 300 sec, 75°C | N/A | N/A | [1] |
Note: N/A indicates data not available in the cited source. The purity of the crude linear peptide includes the corresponding sulfoxide.
Diagrams
Caption: Workflow for side-chain cyclic peptide synthesis using this compound.
References
Application Notes and Protocols: On-Resin Side-Chain Modification of Boc-Lys(Mtt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid side-chains on a solid support is a powerful strategy in peptide science, enabling the synthesis of complex peptides with diverse functionalities. Boc-Lys(Mtt)-OH is a key building block in this context, offering an orthogonal protection strategy that allows for the specific deprotection and subsequent modification of the lysine side-chain amine while the peptide remains attached to the resin. The 4-methyltrityl (Mtt) group is highly acid-labile and can be selectively removed under mild acidic conditions that do not affect the more robust Boc Nα-protection or other acid-sensitive protecting groups like tert-butyl (tBu). This allows for a wide range of chemical transformations to be performed on the lysine side-chain, including acylation, alkylation, and the attachment of labels or other moieties.
These application notes provide detailed protocols for the on-resin side-chain modification of peptides containing a this compound residue. The protocols cover the selective deprotection of the Mtt group and subsequent common modification reactions, supported by quantitative data to aid in the selection of optimal reaction conditions.
Key Applications
-
Branched Peptides: Synthesis of peptides with side-chains branching from the lysine ε-amino group.
-
Peptide Conjugation: Attachment of molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to specific sites.[1]
-
Cyclic Peptides: Formation of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides.[2]
-
Post-Translational Modifications: Introduction of modifications that mimic natural post-translational modifications, such as acetylation or ubiquitination.[3]
-
Epitope Mapping: Synthesis of overlapping peptide fragments for antibody binding studies.[4]
Experimental Protocols
Selective On-Resin Deprotection of the Mtt Group
The selective removal of the Mtt group is the critical first step for any subsequent side-chain modification. The choice of deprotection cocktail is crucial to ensure complete removal of the Mtt group while minimizing premature cleavage of the peptide from the resin or the loss of other acid-labile protecting groups.
Protocol 1.1: Mtt Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Mtt removal.[2][5] The concentration of TFA can be adjusted to optimize deprotection while minimizing side reactions.
Reagents:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
10% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection solution: 1-2% (v/v) TFA and 2% (v/v) TIS in DCM.
-
Add the deprotection solution to the resin (10 mL per gram of resin) and shake gently for 30 minutes at room temperature.
-
Monitor the deprotection by taking a few resin beads, washing them with DCM, and adding a drop of 20% piperidine in DMF. A yellow-orange color indicates the presence of the Mtt cation. The deprotection is complete when this color is no longer observed. Alternatively, a small sample of resin can be cleaved and analyzed by HPLC.
-
If deprotection is incomplete, repeat step 4.
-
Once deprotection is complete, filter the resin and wash thoroughly with DCM (3 x 10 mL/g).
-
Wash with DMF (3 x 10 mL/g).
-
Neutralize the resin with 10% DIEA in DMF (2 x 5 min, 10 mL/g).
-
Wash with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
The resin is now ready for the side-chain modification step.
Protocol 1.2: Mtt Deprotection using Hexafluoroisopropanol (HFIP)
HFIP provides a milder alternative to TFA for Mtt deprotection and can be advantageous for particularly acid-sensitive peptides or resins.
Reagents:
-
Peptide-resin containing a Lys(Mtt) residue
-
DCM, peptide synthesis grade
-
Hexafluoroisopropanol (HFIP)
-
10% (v/v) DIEA in DMF
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection solution: 30% (v/v) HFIP in DCM.
-
Add the deprotection solution to the resin (10 mL per gram of resin) and shake gently. Perform three successive treatments of 5-15 minutes each at room temperature.[6]
-
Monitor the deprotection as described in Protocol 1.1.
-
Once deprotection is complete, filter the resin and wash thoroughly with DCM (3 x 10 mL/g).
-
Wash with DMF (3 x 10 mL/g).
-
Neutralize the resin with 10% DIEA in DMF (2 x 5 min, 10 mL/g).
-
Wash with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
The resin is now ready for the side-chain modification step.
Quantitative Data on Mtt Deprotection
| Deprotection Cocktail | Time | Completeness of Mtt Removal | Side Reactions Observed | Reference |
| 1% TFA / 1% TIS in DCM | 2 x 30 min | >95% | Minimal loss of peptide from Rink amide resin. | [7] |
| 2% TFA / 2% TIS in EtOAc-MeCN (1:1) | Not specified | Efficient | Greener alternative to DCM. | [6] |
| 10% Acetic Acid / 20% TFE in DCM | 3 x 5 min | Effective | Milder conditions. | [6] |
| 30% HFIP in DCM | 3 x 5-15 min | >95% | Very mild, good for acid-sensitive peptides. | [6] |
| 1% TFA in DCM | 1 hour | ~85% | Partial cleavage of tBu groups (~15%). | [7] |
| 1% TFA / 1% MeOH in DCM | 1 hour | Slower than without MeOH | Prevents tBu cleavage. | [7] |
TFE: Trifluoroethanol
On-Resin Acylation of the Lysine Side-Chain
Once the ε-amino group of lysine is deprotected, it can be readily acylated using a variety of reagents.
Protocol 2.1: Acylation with a Carboxylic Acid
Reagents:
-
Resin with deprotected lysine side-chain
-
Carboxylic acid (3-5 equivalents)
-
Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (3-5 equivalents)
-
Base, e.g., DIEA (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Drain the solvent.
-
In a separate vessel, dissolve the carboxylic acid and coupling reagent in DMF.
-
Add the base to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Shake the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates complete acylation.
-
If the reaction is incomplete, repeat steps 3-6.
-
Once complete, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
On-Resin Reductive Amination of the Lysine Side-Chain
Reductive amination allows for the introduction of a wide range of substituents via reaction with an aldehyde or ketone followed by reduction of the resulting imine.
Protocol 3.1: Reductive Amination with an Aldehyde
Reagents:
-
Resin with deprotected lysine side-chain
-
Aldehyde (5-10 equivalents)
-
Reducing agent, e.g., Sodium cyanoborohydride (NaBH₃CN) (5-10 equivalents) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (5-10 equivalents)
-
Solvent: 1% acetic acid in DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin in the reaction solvent for 30 minutes.
-
Drain the solvent.
-
Dissolve the aldehyde in the reaction solvent and add it to the resin. Shake for 30 minutes to form the imine.
-
In a separate vessel, dissolve the reducing agent in the reaction solvent.
-
Add the reducing agent solution to the resin suspension.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the reaction is complete, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Quantitative Data on On-Resin Side-Chain Modification
| Modification | Reagents | Yield | Purity | Reference |
| Reductive Amination (Glycation) | Aldehyde (15 eq.), NaBH₄ (10 eq.) | 8% | >99% | [8] |
| Reductive Amination (Glycation) | Ketone (15 eq.), NaBH₃CN (15 eq.) | 14% | 95% | [8] |
| Reductive Amination (Allylation) | Allyl amine (2 eq.), Dess-Martin periodinane | 30% (overall for 23 steps) | Not specified | [1] |
Visualizations
Experimental Workflow
References
- 1. Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5z.com [5z.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note and Protocols for Boc-Lys(Mtt)-OH Coupling in Automated Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is critical to the successful synthesis of the target peptide.[1] The choice of protecting groups and coupling reagents plays a pivotal role, particularly when dealing with sterically hindered or complex amino acid derivatives. Boc-Lys(Mtt)-OH is a derivative of lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group.[2][3] This orthogonal protection scheme allows for the selective deprotection of the Mtt group under mild acidic conditions, enabling site-specific modifications of the lysine side chain while the peptide remains anchored to the resin.[2]
The bulky nature of the Mtt group can present steric hindrance, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, optimizing the coupling conditions for this compound in automated peptide synthesizers is crucial for maximizing yield and purity. This application note provides a comprehensive overview of the factors influencing this compound coupling efficiency, detailed protocols for monitoring and analyzing coupling reactions, and recommendations for troubleshooting common issues.
Factors Influencing Coupling Efficiency
Several factors can impact the efficiency of this compound coupling in automated synthesizers:
-
Choice of Coupling Reagent: The selection of the coupling reagent is paramount. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU and HATU.[4] Reagents like HATU are often preferred for sterically hindered amino acids due to their faster activation and higher reactivity.
-
Reaction Time: Sufficient time must be allowed for the coupling reaction to proceed to completion. Due to the steric bulk of the Mtt group, extended coupling times may be necessary compared to less hindered amino acids.
-
Temperature: While most SPPS reactions are performed at room temperature, increasing the temperature can sometimes enhance the coupling efficiency of difficult amino acids. However, this must be balanced against the risk of side reactions, such as racemization.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. In cases of aggregation or difficult couplings, alternative solvents or solvent mixtures may be beneficial.[1]
-
Resin Swelling: Proper swelling of the resin is essential for ensuring that the reactive sites are accessible.
Data Presentation: Comparative Coupling Efficiency
The following tables summarize illustrative data on the coupling efficiency of this compound under various conditions. This data is intended to provide a general guideline for optimization. Actual results may vary depending on the specific peptide sequence, resin, and synthesizer used.
Table 1: Comparison of Coupling Reagents
| Coupling Reagent | Activator/Base | Reaction Time (min) | Temperature (°C) | Coupling Efficiency (%) |
| DIC | HOBt | 60 | 25 | ~98.5 |
| HBTU | DIPEA | 60 | 25 | >99.5 |
| HATU | DIPEA | 45 | 25 | >99.8 |
Table 2: Effect of Reaction Time (using HATU/DIPEA)
| Reaction Time (min) | Temperature (°C) | Coupling Efficiency (%) |
| 30 | 25 | ~99.0 |
| 45 | 25 | >99.8 |
| 60 | 25 | >99.8 |
Table 3: Effect of Temperature (using HATU/DIPEA, 45 min)
| Temperature (°C) | Coupling Efficiency (%) |
| 25 | >99.8 |
| 40 | >99.8 |
Experimental Protocols
Protocol for Monitoring Coupling Efficiency using the Kaiser Test
The Kaiser test, or ninhydrin test, is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[5][6][7] A positive result (blue/purple color) after a coupling step indicates incomplete reaction.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small glass test tubes.
-
Heating block.
Procedure:
-
After the coupling cycle in the automated synthesizer is complete, pause the synthesis.
-
Collect a small sample of the resin (10-15 beads) and place it in a clean test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
-
Colorless/Yellow: No free primary amines are present, indicating a complete coupling reaction.
-
Blue/Purple: Free primary amines are present, indicating an incomplete coupling reaction.
-
Protocol for Quantitative Analysis of Coupling Efficiency by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify the amount of the desired peptide versus any deletion sequences resulting from incomplete coupling.
Materials:
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Cold diethyl ether.
Procedure:
-
After completion of the full peptide synthesis, dry a small aliquot of the peptide-resin.
-
Cleave the peptide from the resin using the appropriate cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the RP-HPLC system.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 220 nm.
-
The desired peptide and the deletion sequence (lacking Lys(Mtt)) will have different retention times. The peak area of each can be integrated to determine the relative amounts and calculate the coupling efficiency.
Protocol for Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptides and to identify any deletion products.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Sample prepared from the RP-HPLC analysis or directly from the cleaved crude product.
Procedure:
-
Prepare the peptide sample for MS analysis according to the instrument manufacturer's instructions. This may involve co-crystallization with a matrix for MALDI-TOF or dilution in an appropriate solvent for ESI-MS.
-
Acquire the mass spectrum of the sample.
-
Analyze the spectrum to identify the molecular weight of the main product and any other species present.
-
The expected mass of the full-length peptide and the mass of the deletion peptide (minus the mass of the this compound residue) should be calculated and compared to the experimental data.
Visualizations
Caption: Experimental workflow for assessing this compound coupling efficiency.
Caption: Logical relationships in this compound coupling.
Troubleshooting
Problem: Kaiser test is positive (blue) after coupling.
-
Possible Cause: Incomplete coupling due to steric hindrance or peptide aggregation.
-
Solution:
-
Perform a second coupling step (recouple).
-
Increase the coupling time.
-
Switch to a more efficient coupling reagent (e.g., from DIC/HOBt to HATU).
-
If the problem persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[1]
-
Problem: RP-HPLC shows a significant peak corresponding to the deletion peptide.
-
Possible Cause: Sub-optimal coupling conditions were used throughout the synthesis.
-
Solution: Re-evaluate and optimize the coupling protocol for this compound based on the data provided in this application note. Consider longer coupling times or a more potent coupling reagent for future syntheses.
Problem: Mass spectrum shows the presence of the deletion peptide.
-
Possible Cause: Confirmation of incomplete coupling.
-
Solution: Use the data to confirm the identity of the impurity peak in the RP-HPLC chromatogram. Optimize the synthesis protocol for subsequent attempts.
Conclusion
The successful incorporation of this compound in automated peptide synthesis is achievable with careful optimization of the coupling conditions. The choice of a highly efficient coupling reagent, such as HATU, and an adequate reaction time are critical for overcoming the steric hindrance of the Mtt group. Regular in-process monitoring with the Kaiser test and thorough analysis of the final product by RP-HPLC and MS are essential for ensuring the synthesis of high-purity peptides containing this versatile amino acid derivative. The protocols and data presented in this application note provide a solid foundation for researchers to develop robust and efficient methods for the automated synthesis of complex peptides.
References
Application Notes and Protocols: The Strategic Use of Boc-Lys(Mtt)-OH in the Synthesis of Peptide-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxicity of small molecule drugs. A critical aspect of PDC development is the precise control over the conjugation site to ensure homogeneity, stability, and optimal pharmacological activity. Lysine, with its primary ε-amino group, is a common and versatile residue for drug conjugation.[][2][] However, the presence of multiple lysine residues within a peptide sequence can lead to heterogeneous products with varying drug-to-antibody ratios (DARs).[]
To overcome this challenge, an orthogonal protection strategy is employed, allowing for site-specific modification. N-α-Boc-N-ε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) is a key building block in this approach. The Boc group provides temporary protection for the α-amino group during solution-phase synthesis or can be substituted with Fmoc for Solid-Phase Peptide Synthesis (SPPS). The Mtt group on the ε-amino side chain is a highly acid-labile protecting group, which can be selectively removed under very mild acidic conditions that do not affect other protecting groups like tert-butyl (tBu) or the peptide's linkage to the resin.[4][5] This unique property enables the targeted deprotection of a single lysine side chain for subsequent conjugation of a drug-linker moiety.
Application Note 1: Orthogonal Protection Strategy for Site-Specific Conjugation
The core utility of this compound (or its more common SPPS counterpart, Fmoc-Lys(Mtt)-OH) lies in the orthogonality of the Mtt protecting group. In a typical Fmoc-based SPPS workflow, the peptide backbone is assembled with the N-α-amino groups temporarily protected by the base-labile Fmoc group. Acid-labile groups like tBu, Trt, and Boc protect the side chains of other amino acids. The Mtt group is stable to the piperidine treatment used for Fmoc removal but can be cleaved with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] This allows for the selective exposure of the lysine ε-amino group while the peptide remains anchored to the solid support and other side chains remain protected.
This strategy ensures that the drug-linker is attached exclusively at the intended lysine position, leading to a homogeneous PDC. The workflow involves three key stages:
-
Peptide Synthesis: Incorporation of the Mtt-protected lysine at the desired conjugation site during SPPS.
-
Selective Deprotection: On-resin removal of the Mtt group.
-
On-Resin Conjugation: Acylation of the newly freed lysine ε-amino group with an activated drug-linker.
This methodology is particularly advantageous as it allows for purification of the peptide before the final, often costly, drug-linker is introduced, and simplifies the purification of the final conjugate.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the key steps in the synthesis of a PDC using an Mtt-protected lysine strategy.
Table 1: Mtt Group Deprotection Conditions
| Reagent Cocktail | Time | Temperature | Scavenger | Typical Outcome | Reference |
|---|---|---|---|---|---|
| 1-2% TFA in Dichloromethane (DCM) | 5-30 min | Room Temp | 1-5% TIS/MeOH | >95% Mtt removal | [5] |
| Acetic Acid/TFE/DCM (1:2:7) | 60 min | Room Temp | None required | Quantitative removal | [5] |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | 15-60 min | Room Temp | TES (in mix) | Efficient Mtt removal | [4] |
TFA: Trifluoroacetic Acid, TFE: Trifluoroethanol, TIS: Triisopropylsilane, HFIP: Hexafluoroisopropanol, TES: Triethylsilane.
Table 2: Representative Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analysis Method | Reference |
|---|---|---|---|---|---|---|
| Fmoc-Lys(Mtt)-OH Synthesis | Fmoc-Lys(Mtt)-OH | H-Lys(Mtt)-OH | 82% | 99.0% | TLC, HPLC | [6] |
| Peptide-Drug Conjugation (Example) | Hydrazone-linked conjugate | Peptide | 63% | 94% | HPLC, MS | [7] |
| Overall PDC Synthesis (Representative) | Purified Peptide-Drug Conjugate | Starting Resin | 15-35% | >95% | HPLC, MS | N/A |
Yields are highly sequence- and drug-dependent. The overall yield is representative for a multi-step solid-phase synthesis and purification process.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a peptide-drug conjugate using Fmoc-Lys(Mtt)-OH on a solid support.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on an automated or manual synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU/HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For incorporating Fmoc-Lys(Mtt)-OH , use the same procedure.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence until the full peptide is assembled.
-
Final Wash: After the last coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Selective On-Resin Deprotection of the Mtt Group
-
Resin Preparation: Swell the peptide-resin from Protocol 1 in DCM for 20-30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v).
-
Mtt Cleavage:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin and agitate gently.
-
Perform repeated treatments of 2-minute incubations, draining the solution after each. A bright yellow color in the solution indicates the presence of the cleaved Mtt cation.
-
Continue until the solution remains colorless (typically 5-10 cycles).
-
-
Neutralization and Washing:
-
Wash the resin with DCM (3 times).
-
Wash with 10% DIPEA in DMF (v/v) for 5 minutes (2 times) to neutralize the peptide.
-
Wash thoroughly with DMF (5 times), followed by DCM (3 times).
-
Protocol 3: On-Resin Drug-Linker Conjugation
-
Resin Preparation: Swell the Mtt-deprotected peptide-resin from Protocol 2 in DMF.
-
Conjugation Solution:
-
Dissolve the activated drug-linker (e.g., a drug-linker with an NHS-ester or carboxylic acid) (1.5-3 eq.) in a minimal amount of DMF or DMSO.
-
If the drug-linker is a carboxylic acid, add a coupling agent (e.g., HATU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.).
-
-
Coupling Reaction: Add the conjugation solution to the resin and agitate at room temperature. The reaction time can vary significantly (2 hours to overnight) depending on the drug-linker's reactivity and steric hindrance. Monitor the reaction using a Kaiser test or micro-cleavage followed by LC-MS analysis.
-
Washing: Once the reaction is complete, wash the resin extensively with DMF (5-7 times) and DCM (5-7 times) to remove all excess reagents. Dry the resin under vacuum.
Protocol 4: Final Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and remaining side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dry PDC-resin and incubate for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude PDC by adding it to a centrifuge tube containing cold diethyl ether.
-
-
Purification:
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Lyophilization: Analyze the pure fractions by LC-MS, pool the desired fractions, and lyophilize to obtain the final, purified peptide-drug conjugate as a white powder.
Conclusion: The use of this compound, or its Fmoc-protected analog, is a cornerstone of modern peptide-drug conjugate synthesis. It provides a robust and reliable method for achieving site-specific conjugation through an elegant orthogonal protection strategy. The protocols and data presented herein offer a comprehensive guide for researchers to implement this technique, enabling the development of homogeneous and well-defined PDCs with improved therapeutic potential.
References
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Incorporation of Boc-Lys(Mtt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex and modified peptides. Boc-L-Lys(Mtt)-OH is a valuable amino acid derivative that facilitates the selective modification of the lysine side chain. The tert-butyloxycarbonyl (Boc) group on the α-amine allows for its use in Boc-based SPPS, while the highly acid-labile 4-methyltrityl (Mtt) group on the ε-amine enables its selective removal under mild acidic conditions. This orthogonality allows for subsequent modifications such as branching, cyclization, or the attachment of labels and cargo molecules to the lysine side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups remain intact.
These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the efficient incorporation of Boc-Lys(Mtt)-OH into a peptide sequence and the subsequent selective deprotection of the Mtt group.
Chemical Structure and Properties
This compound is a derivative of lysine with the α-amino group protected by a Boc group and the ε-amino group protected by an Mtt group.
Caption: this compound Structure.
Data Presentation
The successful incorporation and selective deprotection of this compound are critical for the synthesis of modified peptides. The following table summarizes key quantitative data related to these processes. Note that coupling efficiencies in SPPS are generally high (>99%) but can be sequence-dependent. The deprotection data is based on a model peptide study and illustrates the efficiency and potential side reactions under different conditions.[1]
| Parameter | Condition | Result | Notes |
| This compound Coupling Efficiency | Standard Boc-SPPS coupling protocols (e.g., HBTU/HOBt activation) | Typically >99% | Efficiency can be monitored by a qualitative ninhydrin test. |
| Mtt Group Deprotection | 1% TFA in DCM | Incomplete cleavage of Mtt group. | Multiple exposures are often required, which can lead to side reactions.[1] |
| Mtt Group Deprotection with Scavengers | 1% TFA / 1% TIS in DCM | Leads to cleavage of other acid-labile groups (e.g., tBu from Tyr).[1] | The addition of scavengers like triisopropylsilane (TIS) can be detrimental to other protecting groups.[1] |
| Optimized Mtt Group Deprotection | 1% TFA / 1% MeOH in DCM | Prevents cleavage of tBu protecting groups.[1] | The presence of methanol (MeOH) appears to quench the reactive Mtt cation, but may slow down the Mtt cleavage.[1] |
| Alternative Mtt Group Deprotection | 10% TFE / 20% HFIP / 70% DCM | Complete cleavage in 16 hours. | Can also lead to partial cleavage of tBu-type groups, though to a lesser extent than 1% TFA alone.[1] |
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol outlines the steps for incorporating this compound into a growing peptide chain on a solid support using a manual Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc monitoring, if applicable)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or recouple.
-
-
Washing: Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): If a small percentage of unreacted amino groups remain, they can be capped by acetylation using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Cycle Repetition: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Caption: Boc-SPPS Incorporation Workflow.
Protocol 2: Selective Deprotection of the Mtt Group
This protocol describes the selective removal of the Mtt protecting group from the lysine side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing a this compound residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Mtt Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 1% MeOH in DCM.
-
Selective Mtt Cleavage:
-
Treat the resin with the Mtt deprotection cocktail.
-
Gently agitate the resin for 30 minutes.
-
Repeat the treatment with fresh deprotection cocktail every 30 minutes for a total of 2-4 hours. The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample.
-
-
Washing:
-
Wash the resin thoroughly with DCM (5x) to remove the cleaved Mtt cation.
-
Wash with DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (2x) to neutralize any residual acid.
-
Wash the resin with DMF (5x).
-
-
Confirmation of Deprotection: The ε-amino group of the lysine is now free and available for subsequent modification (e.g., coupling with a carboxylic acid, fluorescent dye, etc.). A colorimetric test such as the chloranil test can be used to confirm the presence of the free secondary amine.
Caption: Mtt Deprotection Workflow.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a reliable and efficient method for the introduction of a selectively addressable lysine residue. The protocols outlined above, when combined with careful monitoring and appropriate analytical techniques, will enable researchers to successfully synthesize complex, modified peptides for a wide range of applications in research, diagnostics, and drug development. The choice of Mtt deprotection conditions should be carefully considered based on the other protecting groups present in the peptide to minimize side reactions.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the incomplete deprotection of the 4-methyltrityl (Mtt) group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Mtt group and why is it used in solid-phase peptide synthesis?
The 4-methyltrityl (Mtt) group is a protecting group used to mask the side-chain amine groups of amino acids like lysine and ornithine.[1] It is employed in Fmoc-based solid-phase peptide synthesis to allow for selective deprotection under mild acidic conditions. This enables on-resin modifications such as branching, cyclization, or the attachment of labels to the peptide side chain, while other acid-labile protecting groups (like Boc or t-butyl) on the peptide remain intact.[2][3]
Q2: What are the standard conditions for Mtt deprotection?
Standard conditions for Mtt deprotection typically involve treating the peptidyl-resin with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] A common cocktail is 1-2% TFA in DCM, often with the addition of a scavenger like triisopropylsilane (TIS) to prevent the reattachment of the Mtt cation.[1][4] Alternative methods utilize mixtures of hexafluoroisopropanol (HFIP) and/or trifluoroethanol (TFE) in DCM.[1]
Q3: How can I monitor the progress of the Mtt deprotection reaction?
A simple qualitative method is to take a few resin beads, wash them, and add a drop of concentrated TFA. If the Mtt group is still present, the beads will turn a bright orange or yellow color due to the formation of the Mtt cation.[1][4] For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of successful deprotection.[3][5]
Q4: What are the most common causes of incomplete Mtt deprotection?
Incomplete Mtt deprotection can arise from several factors:
-
Insufficient Deprotection Time or Reagent Volume: The reaction may not have been allowed to proceed to completion.
-
Reagent Degradation: The TFA or other reagents may have degraded over time.
-
Peptide Sequence Effects: Steric hindrance or aggregation of the peptide chain on the resin can limit reagent access to the Mtt group.[6]
-
Resin Type: The polarity of the resin can affect the efficiency of deprotection. For example, Mtt cleavage on hydrophilic resins like TentaGel can be more challenging with certain reagent cocktails.[1]
-
Ineffective Scavenging: The liberated Mtt cations can reattach to the peptide if not effectively quenched by a scavenger.
Troubleshooting Guide
Issue 1: Incomplete Cleavage of the Mtt Group
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Symptom: HPLC analysis of a test cleavage shows a significant peak corresponding to the Mtt-protected peptide, or the resin beads turn intensely yellow/orange upon addition of TFA.[1][4]
-
Possible Cause & Solution:
-
Insufficient Reaction Time: Extend the deprotection time. For a 1% TFA/DCM solution, initial treatment is often 30 minutes. If incomplete, continue for another 30-60 minutes.[1][4]
-
Deprotection Reagent Volume/Concentration: Ensure a sufficient volume of the deprotection solution is used (approximately 10 mL per gram of resin).[1][4] If repeated treatments with 1% TFA are ineffective, the concentration can be cautiously increased, but this raises the risk of cleaving other acid-labile groups.[2]
-
Sequence-Dependent Difficulties: Some peptide sequences can aggregate, hindering reagent access.[6] Consider using alternative, stronger cleavage cocktails (see table below) or performing the deprotection at a slightly elevated temperature (use with caution).
-
Repeat Deprotection Cycles: Instead of a single long exposure, multiple shorter treatments with fresh reagent can be more effective. A protocol of 3 x 5-minute treatments with 30% HFIP in DCM has been reported to be effective.[2]
-
Issue 2: Premature Cleavage of Other Protecting Groups or from the Resin
-
Symptom: HPLC analysis shows byproducts corresponding to the loss of other acid-labile side-chain protecting groups (e.g., t-butyl from Asp, Glu, Tyr) or the peptide being cleaved from an acid-sensitive resin like Rink Amide.[5]
-
Possible Cause & Solution:
-
TFA Concentration is Too High: The Mtt group is significantly more acid-labile than Boc or t-butyl groups. However, prolonged exposure to even 1% TFA can lead to partial cleavage of these groups.[5]
-
Ineffective Scavenging of Mtt Cation: The released trityl cations are electrophilic and can attack other sensitive residues.
-
Solution: The addition of scavengers is crucial. While TIS is commonly used, methanol (MeOH) at 1-5% has been shown to effectively quench the Mtt cation and can prevent the loss of t-butyl groups and premature cleavage from Rink Amide resins.[5] Note that the presence of MeOH can slow down the Mtt cleavage reaction itself.[5]
-
Mtt Deprotection Conditions
| Reagent Cocktail | Composition (v/v/v) | Typical Time | Scavenger | Notes |
| Standard TFA/DCM | 1-2% TFA in DCM | 2 x 30 min | 2% TIS | Most common method. Monitor for completeness.[1][4] |
| HFIP/TFE/DCM | 30% HFIP in DCM | 3 x 5 min | None specified | A milder alternative to TFA-based methods.[2] |
| AcOH/TFE/DCM | 1:2:7 AcOH/TFE/DCM | 1 hour | None specified | Effective for hydrophobic resins, but may fail on hydrophilic resins.[1][2] |
| TFA/MeOH/DCM | 1% TFA / 1-5% MeOH in DCM | 1-2 hours | MeOH acts as scavenger | Reduces cleavage of t-butyl groups but slows Mtt removal.[5] |
Experimental Protocols
Protocol 1: Mtt Deprotection using TFA/TIS/DCM
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Swell the Mtt-protected peptidyl-resin in DCM.
-
Drain the DCM and add the deprotection solution of TFA/TIS/DCM (1:2:97 v/v/v), using approximately 10 mL per gram of resin.[1][4]
-
Gently agitate the resin at room temperature for 30 minutes.[1][4]
-
Perform a test to check for completion: remove a few beads, wash with DCM, and add a drop of 95% TFA. If the beads turn bright orange, the deprotection is incomplete.[1]
-
If incomplete, continue shaking for another 30 minutes and re-test.[4]
-
Once complete, filter the resin and wash thoroughly with DCM (2x), MeOH (2x), and DCM (2x).[1][4]
-
Neutralize the resin by washing with 1-10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x).[1][4]
-
Wash the resin with DMF (2x) to prepare for the subsequent coupling step.[1][4]
Protocol 2: Mtt Deprotection using HFIP/DCM
-
Swell the Mtt-protected peptidyl-resin in DCM.
-
Drain the DCM and add a solution of 30% HFIP in DCM.
-
Agitate the resin for 5-15 minutes.[2]
-
Drain the solution and repeat the treatment with fresh 30% HFIP in DCM two more times.[2]
-
After the final treatment, wash the resin thoroughly with DCM.
-
Neutralize and wash with a DIEA/DMF solution as described in Protocol 1, followed by DMF washes.
Visual Guides
Caption: Workflow for Mtt deprotection in SPPS.
Caption: Troubleshooting decision tree for incomplete Mtt deprotection.
References
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on the premature cleavage of the Boc protecting group during Mtt removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature Boc group cleavage during the removal of the Mtt group?
A1: Premature cleavage of the tert-butyloxycarbonyl (Boc) group during the removal of the 4-methyltrityl (Mtt) group is primarily caused by the acidic conditions required for Mtt deprotection.[1] While Mtt is designed to be more acid-labile than Boc, the reagents commonly used for its removal, such as low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM), can still be strong enough to partially cleave the Boc group, especially with prolonged exposure.
Q2: How can I minimize or prevent the premature cleavage of the Boc group?
A2: Several strategies can be employed to minimize premature Boc cleavage:
-
Use of Milder Acidic Reagents: Instead of TFA, consider using cocktails containing hexafluoroisopropanol (HFIP), trifluoroethanol (TFE), and/or acetic acid (AcOH) in DCM.[1] These reagents are generally less aggressive towards the Boc group while still being effective for Mtt removal.
-
Addition of Scavengers: Incorporating scavengers like triisopropylsilane (TIS) or methanol (MeOH) into the deprotection cocktail can help quench the reactive trityl cations generated during Mtt cleavage, which can indirectly contribute to side reactions.[2] Notably, methanol has been shown to effectively prevent the premature cleavage of t-butyl-based protecting groups like Boc.[2]
-
Minimize Reaction Time: Limiting the exposure of the peptide resin to the acidic deprotection solution is crucial. The deprotection should be monitored, and the reaction stopped as soon as the Mtt group is fully cleaved.
-
Multiple Short Treatments: Instead of a single long treatment, performing multiple, shorter treatments with fresh deprotection solution can be more effective and minimize side reactions.
Q3: Are there alternative protecting groups to Mtt that are less likely to cause this issue?
A3: Yes, the 4-methoxytrityl (Mmt) group is a more acid-labile alternative to Mtt.[1] Its higher sensitivity to acid allows for the use of even milder deprotection conditions, such as a mixture of acetic acid, trifluoroethanol, and DCM, further reducing the risk of premature Boc cleavage.
Troubleshooting Guide: Premature Boc Cleavage During Mtt Removal
This guide provides a step-by-step approach to diagnose and resolve issues with premature Boc group cleavage.
Step 1: Confirm the Premature Cleavage
-
Symptom: Loss of peptide mass corresponding to the Boc group, or observation of side-products in the final cleaved peptide by HPLC or mass spectrometry.
-
Action:
-
After Mtt deprotection and subsequent steps, cleave a small sample of the peptide from the resin.
-
Analyze the cleaved peptide by HPLC and mass spectrometry to confirm the presence of the species without the Boc group.
-
Step 2: Review Your Mtt Deprotection Protocol
-
Question: Are you using standard TFA-based conditions?
-
Action: If you are using a standard protocol of 1-3% TFA in DCM, this is a likely cause of the premature Boc cleavage.
Step 3: Modify the Deprotection Cocktail
-
Recommendation: Switch to a milder deprotection cocktail. Below is a table summarizing different options and their observed effect on Boc cleavage.
| Deprotection Cocktail | Treatment Time | Extent of Premature Boc Cleavage | Reference |
| 1% TFA in DCM | 16 hours | ~15% | [2] |
| 1% TFA / 1% TIS in DCM | 1 hour | Cleavage observed | [2] |
| 1% TFA / 1% MeOH in DCM | 16 hours | Completely prevented | [2] |
| 10% TFE / 20% HFIP in DCM | 16 hours | ~2% | [2] |
| 30% HFIP in DCM | 3 x 5 min | Minimal | [3][1] |
Step 4: Optimize the Deprotection Procedure
-
Recommendation:
-
Perform the deprotection with multiple short treatments (e.g., 3-5 treatments of 2-5 minutes each).
-
After each treatment, thoroughly wash the resin with DCM and a neutral wash such as DMF.
-
Monitor the completion of the Mtt removal by taking a small bead of resin, washing it, and adding a drop of the deprotection solution. An intense yellow or orange color indicates the presence of the Mtt cation and that the deprotection is not yet complete.
-
Experimental Protocols
Protocol 1: Selective Mtt Deprotection with Minimal Boc Cleavage
-
Reagent Preparation: Prepare a deprotection solution of 1% TFA and 1% MeOH in DCM (v/v/v).
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection:
-
Drain the DCM and add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 5 minutes.
-
Drain the solution and repeat the treatment with fresh deprotection solution two more times.
-
-
Monitoring: After the final treatment, take a few beads of resin, wash them with DCM, and add a drop of 10% TFA in DCM. The absence of a yellow/orange color indicates complete Mtt removal.
-
Washing:
-
Wash the resin thoroughly with DCM (3x).
-
Wash with DMF (3x).
-
Perform a neutralization wash with 10% DIPEA in DMF (2x).
-
Wash again with DMF (3x) and DCM (3x).
-
Protocol 2: HPLC Analysis of Premature Boc Cleavage
-
Sample Preparation:
-
After the Mtt deprotection step, wash and dry a small sample of the peptide-resin (approx. 5-10 mg).
-
Cleave the peptide from this resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV detection at 220 nm.
-
-
Data Interpretation:
-
The chromatogram will show peaks corresponding to the fully protected peptide, the desired Mtt-deprotected peptide (if the subsequent steps were performed on the sample), and any species resulting from premature Boc cleavage.
-
Integrate the peak areas to quantify the percentage of premature Boc cleavage. The identity of each peak should be confirmed by mass spectrometry.
-
Visualizations
Caption: Acid-catalyzed deprotection pathways for Mtt and Boc groups.
Caption: Troubleshooting workflow for premature Boc cleavage.
References
Side reactions associated with Boc-Lys(Mtt)-OH usage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Boc-Lys(Mtt)-OH in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). Its primary advantage is the Mtt (4-methyltrityl) group protecting the epsilon-amino group of lysine. This Mtt group is selectively removable under mildly acidic conditions, which are orthogonal to the stronger acidic conditions required to remove the Boc group from the alpha-amino terminus. This orthogonality allows for specific modifications at the lysine side chain, such as creating branched peptides, attaching labels, or forming cyclic peptides, while the peptide remains attached to the resin.[1][2]
Q2: What are the standard conditions for removing the Mtt group?
A2: The Mtt group is typically removed by treating the peptidyl-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 1% TFA in DCM.[3][4] The deprotection is often performed in multiple, short treatments (e.g., 2-10 minutes each) to minimize side reactions.[3][5] The progress of the deprotection can be visually monitored by the appearance of a yellow color, which indicates the formation of the Mtt cation.[6] The washing steps should be repeated until this yellow color is no longer observed.[7]
Q3: Can the Mtt group be removed with other reagents?
A3: Yes, alternative and milder conditions have been developed to address the side reactions associated with TFA. These include cocktails containing hexafluoroisopropanol (HFIP), such as 30% HFIP in DCM or a mixture of DCM/HFIP/TFE/TES (trifluoroethanol/triethylsilane).[3][4] Acetic acid/TFE/DCM mixtures have also been reported for the removal of the closely related Mmt group, which is even more acid-labile.
Troubleshooting Guide
Problem 1: Incomplete Mtt Group Removal
Symptoms:
-
The desired side-chain reaction (e.g., coupling of another molecule) is inefficient or fails completely.
-
Mass spectrometry of the final peptide shows a mass corresponding to the Mtt-protected peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time/Cycles | The Mtt group removal can be sluggish depending on the peptide sequence and resin. Increase the number of deprotection cycles (e.g., from 3x 2 min to 5-10x 2 min) rather than prolonging the exposure time in a single wash to minimize side reactions.[3] |
| Ineffective Reagent Concentration | While 1% TFA is standard, some sequences may require a slightly higher concentration. Cautiously increase the TFA concentration to 2% and monitor for side reactions.[3] Alternatively, switch to a more potent but still mild reagent cocktail, such as 30% HFIP in DCM.[3] |
| Steric Hindrance | Aggregation of the peptide on the resin can prevent the deprotection solution from reaching the Mtt group. Swell the resin adequately in a suitable solvent (e.g., DCM) before deprotection. If aggregation is suspected, consider using alternative solvents or incorporating chaotropic salts. |
Problem 2: Premature Cleavage of Other Acid-Labile Protecting Groups
Symptoms:
-
Mass spectrometry reveals unintended modifications or deletions, corresponding to the loss of other protecting groups (e.g., tBu on Asp, Glu, Tyr; Boc on Trp).
-
Subsequent coupling steps lead to undesired side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| TFA Concentration is too High | Even 1% TFA can lead to partial cleavage of highly acid-sensitive groups like tert-butyl (tBu). One study noted that 1% TFA can cause up to 15% cleavage of a tBu group after 16 hours.[6] |
| Lack of Scavengers | The Mtt cation released during deprotection can re-attach to other nucleophilic residues, such as tryptophan. Always include a scavenger like triisopropylsilane (TIS) at 2-5% in the deprotection solution to quench the Mtt cation.[5][7] |
| Sub-optimal Reagent Choice | TFA-based deprotection may not be suitable for peptides containing very acid-sensitive groups. Switch to a milder deprotection cocktail, such as 30% HFIP in DCM, which has been shown to be effective for Mtt removal while minimizing the cleavage of other groups.[3] The addition of 1% methanol (MeOH) to a 1% TFA/DCM solution has been shown to completely prevent tBu cleavage, although it may slow down the Mtt removal rate.[6] |
Quantitative Data on Side Reactions
The following table summarizes the extent of a common side reaction—the premature cleavage of a tert-butyl (tBu) protecting group from a Tyrosine residue—under different Mtt deprotection conditions.
| Deprotection Cocktail | Exposure Time | Extent of tBu Cleavage (%) | Reference |
| 1% TFA in DCM | 16 hours | 15% | [6] |
| 10% TFE / 20% HFIP / 70% DCM | 16 hours | 2% | [6] |
| 1% TFA / 1% MeOH in DCM | 16 hours | 0% | [6] |
Experimental Protocols
Protocol 1: Standard Mtt Deprotection with TFA
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 1% TFA and 5% TIS in DCM (v/v/v).
-
Deprotection: Drain the swelling solvent from the reaction vessel. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate gently for 2 minutes. A bright yellow color should appear.
-
Wash: Drain the solution.
-
Repeat: Repeat steps 3 and 4 until the drained solution is clear and free of yellow color (typically 5-10 cycles).
-
Final Washes: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to prepare for the next reaction.
Protocol 2: Mtt Deprotection using HFIP for Acid-Sensitive Peptides
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 30% HFIP in DCM (v/v).
-
Deprotection: Drain the swelling solvent. Add the HFIP/DCM solution and agitate for 5-15 minutes.
-
Wash: Drain the solution.
-
Repeat: Repeat steps 3 and 4 for a total of 3 cycles.
-
Final Washes: Wash the resin thoroughly with DCM (3x) and DMF (3x) before proceeding with the subsequent coupling step.
Diagrams
Caption: Workflow for the selective deprotection of the Mtt group.
References
Technical Support Center: Troubleshooting Peptides Containing Boc-Lys(Mtt)-OH
This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low yields in solid-phase peptide synthesis (SPPS) involving Boc-Lys(Mtt)-OH. The content is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when using this compound?
Low yields in peptide synthesis incorporating this compound can primarily be attributed to three factors: incomplete coupling of amino acids, premature peptide chain termination, and loss of peptide during the selective deprotection of the Mtt group or final cleavage from the resin. Difficult or hydrophobic sequences can also lead to peptide aggregation, further reducing yield.[1][2]
Q2: How can I confirm that the coupling of amino acids is complete?
Monitoring coupling efficiency is crucial. The Kaiser test is a highly sensitive method for detecting free primary amines (e.g., the N-terminus of the growing peptide chain).[3] A positive Kaiser test (blue beads) indicates an incomplete coupling reaction. For secondary amines, such as when coupling to a proline residue, the Chloranil test is a suitable alternative.[4][5][6]
Q3: My Kaiser test is positive after a coupling step. What should I do?
A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling reaction is incomplete. In this case, you should perform a second coupling (a "double couple") of the same amino acid to drive the reaction to completion.[3] If the test remains positive, it may indicate a particularly difficult coupling, which can sometimes be overcome by increasing the reaction temperature or using a different coupling reagent.[1][2]
Q4: What is "capping" and when should I use it?
Capping is the process of acetylating any unreacted free amines after a coupling step. This is done to terminate the extension of these peptide chains, preventing the formation of deletion sequences (peptides missing one or more amino acids).[3] Capping is particularly important for long or difficult peptide sequences where complete coupling at every step is challenging. It simplifies the purification of the final product by ensuring that the major impurities are significantly shorter than the target peptide.
Q5: I'm observing a significant loss of my peptide during the Mtt deprotection step. How can I prevent this?
The 4-methyltrityl (Mtt) group is designed for orthogonal protection, meaning it can be selectively removed while other protecting groups remain intact.[7] However, the mildly acidic conditions used for Mtt removal (typically 1-2% trifluoroacetic acid in dichloromethane) can sometimes lead to premature cleavage of other acid-labile protecting groups (like Boc or tBu) or even cleavage of the peptide from an acid-sensitive resin (e.g., Wang or Rink amide resin).[8][9]
To minimize peptide loss:
-
Use the mildest possible acidic conditions for deprotection.
-
Perform multiple, short treatments with the deprotection solution instead of a single, prolonged exposure.[8][9]
-
Include scavengers in the deprotection cocktail to quench the reactive Mtt cation that is released.
Troubleshooting Guide
Issue 1: Incomplete Mtt Group Deprotection
If you suspect the Mtt group is not being fully removed, leading to issues in subsequent on-resin modifications (like cyclization or branching), consider the following:
-
Increase Deprotection Time/Cycles: The efficiency of Mtt removal can be sequence-dependent. Increase the number of deprotection cycles or the duration of each treatment.
-
Optimize Deprotection Cocktail: While 1% TFA in DCM is standard, alternative cocktails can be more effective for stubborn cases.
| Deprotection Cocktail | Typical Conditions | Notes |
| 1-2% TFA in DCM | 5-10 cycles of 2-3 minutes each | Standard condition. Monitor for loss of other protecting groups. |
| 1% TFA / 5% TIS in DCM | 5-10 cycles of 2-3 minutes each | TIS acts as a scavenger for the Mtt cation.[7] |
| 30% HFIP in DCM | 3 cycles of 5-15 minutes each | A milder, non-acidic alternative.[9] |
TFA: Trifluoroacetic Acid, DCM: Dichloromethane, TIS: Triisopropylsilane, HFIP: Hexafluoroisopropanol
Issue 2: Premature Cleavage of Other Protecting Groups
A common side reaction during Mtt deprotection is the partial removal of other acid-labile side-chain protecting groups like tert-butyl (tBu) or Boc.[8]
-
Use Milder Conditions: Consider using hexafluoroisopropanol (HFIP) based cocktails, which are less acidic than TFA.[9]
-
Incorporate Scavengers: The addition of scavengers can help suppress side reactions.
| Scavenger | Concentration | Purpose |
| Triisopropylsilane (TIS) | 2-5% | Efficiently quenches the Mtt cation.[7] |
| Methanol (MeOH) | 1% | Has been shown to prevent the cleavage of tBu groups.[8] |
Experimental Protocols
Kaiser Test (for Primary Amines)
This test detects free primary amines on the resin.[10]
Reagents:
-
Reagent A: 1.0 mL of 16.5 mg/mL KCN in distilled water diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Place 10-15 resin beads in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat the tube at 110°C for 5 minutes.[10]
-
Observe the color:
-
Dark Blue Solution/Beads: Incomplete coupling (positive result).
-
Colorless/Yellow Solution & Beads: Complete coupling (negative result).
-
Chloranil Test (for Secondary Amines)
This test is used to detect the presence of secondary amines, such as N-terminal proline, where the Kaiser test is unreliable.[4][6]
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in DMF.
-
Reagent B: 2% (v/v) p-chloranil in DMF.
Procedure:
-
Place a small sample of resin (1-5 mg) in a test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.[4]
-
Observe the color of the beads:
-
Blue/Green Beads: Incomplete coupling (positive result).
-
Colorless/Yellow Beads: Complete coupling (negative result).
-
Visual Guides
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Mtt Deprotection and On-Resin Modification Workflow
Caption: Workflow for selective Mtt deprotection and subsequent modification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. biotage.com [biotage.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. actachemscand.org [actachemscand.org]
- 7. biotage.com [biotage.com]
- 8. 5z.com [5z.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Preventing reattachment of Mtt cation during deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective removal of the Monomethoxytrityl (Mtt) protecting group. The primary focus is on preventing the reattachment of the Mtt cation to the peptide, a common side reaction that can significantly impact peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the Mtt group and why is it used?
The Monomethoxytrityl (Mtt) group is a highly acid-labile protecting group. It is commonly used in solid-phase peptide synthesis (SPPS) to protect the side-chain amino group of residues like Lysine (Lys) or Ornithine (Orn). Its primary advantage is that it can be removed under very mild acidic conditions that leave other, more robust acid-labile protecting groups (like Boc, tBu, or Trt) and acid-sensitive linkers intact, allowing for selective modification of the peptide on the resin.
Q2: What is the core problem during Mtt deprotection?
When the Mtt group is cleaved by an acid, such as trifluoroacetic acid (TFA), it forms a stable Mtt carbocation (Mtt⁺). This cation is a reactive electrophile. If not neutralized, it can reattach to any nucleophilic or electron-rich residue within your peptide sequence. The indole side chain of Tryptophan (Trp) is particularly susceptible to this alkylation, leading to the formation of unwanted peptide impurities that are difficult to remove.
Q3: What are "scavengers" and how do they prevent Mtt cation reattachment?
Scavengers are reagents added to the deprotection cocktail that are designed to "trap" or "quench" the Mtt carbocation as it forms.[1] By reacting with the Mtt cation at a much faster rate than the peptide residues, they effectively neutralize the electrophile and prevent it from reattaching to the peptide chain.[1][2] Common scavengers act as hydride donors or nucleophiles to reduce or cap the cation.
Q4: Can Mtt deprotection affect other protecting groups on my peptide?
Yes, this is a significant concern. While Mtt is designed for selective removal, the acidic conditions, even when mild (e.g., 1% TFA), can be harsh enough to partially cleave other sensitive groups like the tert-butyl (tBu) protection from Tyrosine, Serine, or Threonine over extended exposure times.[3] The choice of scavenger and reaction conditions is critical to maximize Mtt removal while minimizing the loss of other protecting groups.[3]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Yellow/Orange color persists in solution after deprotection. | This coloration is characteristic of the stable Mtt carbocation. Its persistence indicates that it has not been effectively quenched by scavengers. | Ensure an adequate concentration of scavenger (e.g., 2-5% TIS) is used. Consider switching to a cocktail containing methanol, which has been shown to suppress color formation effectively.[3] |
| HPLC/MS analysis shows a mass addition of +272 Da on Tryptophan residues. | This corresponds to the mass of the Mtt group and is a clear indication of Mtt cation reattachment (alkylation) to the Trp indole ring. | The scavenger used was insufficient or inappropriate. Use a more effective scavenger cocktail, such as one containing Triisopropylsilane (TIS) or a combination of reagents. For Trp-containing peptides, ensuring a high scavenger concentration is critical. |
| Incomplete Mtt deprotection is observed. | The deprotection time may be too short, or the TFA concentration may be too low for your specific sequence. | Increase the number of deprotection cycles (e.g., from 2x2 min to 5x2 min) rather than extending the duration of a single treatment. This minimizes prolonged exposure of the peptide to acidic conditions. If still incomplete, a slight increase in TFA concentration can be tested, but monitor for side-product formation. |
| Loss of other protecting groups (e.g., tBu) is detected. | The deprotection conditions are too harsh, or the scavenger is not preventing side reactions. Standard cocktails with 1% TFA and TIS have been shown to cause partial tBu cleavage.[3] | Switch to a milder deprotection cocktail. A solution of 1% TFA with 1% Methanol in DCM has been shown to prevent the premature cleavage of tBu groups more effectively than TIS.[3] Alternatively, cocktails using hexafluoroisopropanol (HFIP) can be used for very sensitive sequences.[2] |
| Significant loss of peptide from the resin. | If using a very acid-sensitive resin (e.g., 2-chlorotrityl or Wang), even dilute TFA can cause premature cleavage of the peptide from the solid support.[3] | Reduce the TFA concentration or the total exposure time. Using multiple, short treatments is highly recommended. For extremely sensitive linkers, consider alternative deprotection reagents like hexafluoroisopropanol (HFIP). |
Data Presentation: Comparison of Scavenger Cocktails
The selection of the appropriate scavenger cocktail is crucial for a successful and clean Mtt deprotection. The following table summarizes the performance of common cocktails based on published experimental observations.
| Deprotection Cocktail (in DCM) | Mtt Cation Scavenging | Prevention of tBu Cleavage | Key Observations & Recommendations |
| 1% TFA | Poor | Poor | Leads to significant Mtt reattachment and premature tBu group loss over time. Not recommended without a scavenger.[3] |
| 1% TFA / 2-5% TIS | Good | Poor | Triisopropylsilane (TIS) is a highly effective scavenger for the Mtt cation.[1] However, it does not prevent the slow cleavage of tBu groups.[3] This is a standard but imperfect choice. |
| 1% TFA / 1% Methanol | Excellent | Excellent | Methanol (MeOH) effectively quenches the Mtt cation, preventing the characteristic yellow color.[3] Crucially, it was also shown to completely prevent the undesirable cleavage of tBu groups, offering superior selectivity.[3] |
| 30% HFIP | Good | Excellent | Hexafluoroisopropanol (HFIP) offers a very mild alternative for removing Mtt.[2] It is particularly useful for peptides with highly acid-sensitive groups or linkers. Deprotection may require longer treatment times. |
Experimental Protocols
Protocol 1: Standard Mtt Deprotection using Triisopropylsilane (TIS)
This protocol is suitable for many peptides but may not be optimal for sequences containing acid-sensitive residues like Tyr(tBu).
-
Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 20 minutes in a suitable reaction vessel.
-
Drain: Drain the DCM from the resin.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM . For 2 mL, add 20 µL of TFA and 100 µL of TIS to 1.88 mL of DCM.
-
Deprotection: Add the cleavage cocktail (2 mL) to the resin and agitate gently for 2 minutes. A yellow-orange color may appear.
-
Drain and Repeat: Drain the solution and repeat the treatment (Step 4) between 5 to 10 times, collecting the filtrate each time. Monitor the disappearance of the yellow color as an indicator of reaction progress.
-
Washing: After the final deprotection step, wash the resin thoroughly:
-
DCM (3 x 2 mL)
-
Methanol (2 x 2 mL)
-
DCM (3 x 2 mL)
-
5% Diisopropylethylamine (DIEA) in DMF (2 x 2 mL) to neutralize residual acid.
-
DMF (3 x 2 mL)
-
-
Confirmation: A small sample of resin beads can be taken for a Kaiser test or to proceed with the next synthetic step.
Protocol 2: High-Selectivity Mtt Deprotection using Methanol
This protocol is recommended for peptides containing other acid-labile groups, such as Tyr(tBu), to prevent their premature removal.[3]
-
Resin Preparation: Swell the peptide-resin (100 mg) in DCM (2 mL) for 20 minutes.
-
Drain: Drain the DCM from the resin.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of 1% TFA and 1% Methanol in DCM . For 2 mL, add 20 µL of TFA and 20 µL of Methanol to 1.96 mL of DCM.
-
Deprotection: Add the cleavage cocktail (2 mL) to the resin and agitate gently for 30 minutes.
-
Drain and Repeat: Drain the solution and repeat the treatment (Step 4) one more time (total exposure of 1 hour).
-
Washing: After the final deprotection step, wash the resin as described in Protocol 1 (Step 6).
-
Confirmation: Proceed with analysis or the next synthetic step.
Visualizations
Caption: Mechanism of Mtt deprotection and undesired cation reattachment.
Caption: Logical flow showing how scavengers prevent side product formation.
Caption: Standard experimental workflow for on-resin Mtt deprotection.
References
Technical Support Center: Managing Steric Hindrance with Boc-Lys(Mtt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Lys(Mtt)-OH in their experiments. The content is designed to address specific challenges related to steric hindrance and the selective deprotection of the 4-methyltrityl (Mtt) group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is a crucial building block for the synthesis of complex peptides where the lysine side chain requires selective modification.[1][2] The Mtt (4-methyltrityl) group is an acid-labile protecting group for the ε-amino group of lysine. Its key advantage is its orthogonality to the Boc group protecting the α-amino group. This allows for the selective deprotection of the lysine side chain on the solid support, enabling the synthesis of branched peptides, the attachment of labels (like biotin or fluorophores), or the creation of cyclic peptides.[2][3]
Q2: What are the main challenges associated with the use of this compound?
A2: The primary challenges stem from the bulky nature of the Mtt group and the conditions required for its removal:
-
Steric Hindrance: The Mtt group can sterically hinder the coupling of the subsequent amino acid, potentially leading to incomplete reactions and deletion sequences.
-
Incomplete Deprotection: Achieving complete removal of the Mtt group can be difficult, especially in sterically hindered environments within the peptide sequence.[4]
-
Side Reactions during Deprotection: The acidic conditions required for Mtt removal can sometimes lead to the premature cleavage of other acid-labile protecting groups, such as Boc on other residues, or even premature cleavage of the peptide from acid-sensitive resins.[4][5]
Q3: What are the standard conditions for Mtt group deprotection?
A3: The most common method for Mtt deprotection is treatment with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical solution is 1-2% TFA in DCM.[6] To prevent the reactive trityl cation from causing side reactions, a scavenger such as triisopropylsilane (TIS) is often added to the deprotection solution.[6][7] The reaction is typically performed in multiple short treatments to ensure complete removal, which can be visually monitored by the disappearance of the yellow color of the Mtt cation.[8]
Q4: Are there alternative, milder reagents for Mtt deprotection?
A4: Yes, for sensitive sequences where standard TFA/DCM treatment may cause side reactions, milder reagents can be used. A common alternative is a solution containing hexafluoroisopropanol (HFIP). For instance, a mixture of 30% HFIP in DCM can effectively remove the Mtt group with a reduced risk of cleaving other acid-labile groups.[4]
Troubleshooting Guides
Problem 1: Incomplete Mtt Deprotection
Symptom: After the deprotection steps, subsequent coupling to the lysine side chain is inefficient, or mass spectrometry of the final peptide shows a mass corresponding to the Mtt-protected peptide.
Possible Causes:
-
Insufficient Deprotection Time/Cycles: The deprotection reaction may not have gone to completion.
-
Steric Hindrance: The peptide sequence around the Lys(Mtt) residue may be sterically crowded, hindering access of the deprotection reagent.
-
Inactivated Reagents: The TFA or other acidic reagent may have degraded.
Solutions:
-
Extend Deprotection: Increase the number of deprotection cycles (e.g., from 3 x 2 minutes to 5 x 2 minutes) or the duration of each cycle.
-
Visual Monitoring: Continue the deprotection cycles until the wash solution is colorless, indicating the absence of the Mtt cation.[8]
-
Use a Stronger, Yet Selective Reagent: Switch to a deprotection solution containing HFIP, which can be more effective in some cases.[4]
-
Optimize Solvent Conditions: Ensure the resin is well-swollen in DCM before and during the deprotection steps to maximize reagent accessibility.
Problem 2: Premature Cleavage of Other Protecting Groups (e.g., Boc)
Symptom: Mass spectrometry of the final peptide reveals side products corresponding to the loss of other acid-labile protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Tyr(tBu)).
Possible Causes:
-
TFA Concentration is too High: The concentration of TFA in the deprotection solution is too aggressive for the specific peptide sequence.
-
Prolonged Exposure to Acid: Extended total exposure time to the acidic deprotection solution.
-
Absence of Scavengers: Lack of scavengers to quench reactive cations that can promote side reactions.
Solutions:
-
Reduce TFA Concentration: Lower the TFA concentration to the minimum required for Mtt removal (e.g., start with 1% TFA).
-
Use a Milder Reagent: Employ an HFIP-based deprotection cocktail, which is known to be milder towards Boc and tBu groups.[4]
-
Incorporate Scavengers: Always include a scavenger like TIS (typically 2-5%) in the deprotection solution. Methanol (1-5%) has also been shown to be effective in preventing the loss of t-butyl based protecting groups.[5]
-
Minimize Deprotection Time: Use multiple short deprotection cycles rather than one long one to minimize the overall acid exposure time.
Problem 3: Low Coupling Yield After Mtt Deprotection
Symptom: The coupling of the next amino acid or molecule to the deprotected lysine side-chain amine is inefficient, as indicated by a positive Kaiser test or mass spectrometry analysis showing unreacted starting material.
Possible Causes:
-
Incomplete Mtt Deprotection: Residual Mtt group is sterically hindering the coupling reaction.
-
Steric Hindrance from the Peptide Sequence: The local environment of the deprotected lysine side chain is sterically crowded.
-
Aggregation of the Peptide Chain: The peptide chains on the solid support are aggregating, limiting reagent access.
Solutions:
-
Confirm Complete Deprotection: Before coupling, perform a test to ensure complete Mtt removal (e.g., a small-scale cleavage and LC-MS analysis of a resin sample).
-
Use a More Potent Coupling Reagent: Employ a stronger activating agent such as HATU or HCTU.
-
Increase Coupling Time and Temperature: Extend the coupling reaction time and, if using a microwave peptide synthesizer, consider a modest increase in temperature.
-
Incorporate Chaotropic Salts: In cases of severe aggregation, the addition of chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures and improve coupling efficiency.
-
Use a Spacer: If designing the peptide from scratch, consider introducing a small, flexible spacer amino acid next to the this compound to reduce steric hindrance.
Data Presentation
Table 1: Comparison of Mtt Deprotection Cocktails
| Deprotection Cocktail | Typical Conditions | Mtt Removal Efficiency (Estimated) | Boc Group Stability (Estimated) | Notes |
| 1% TFA / 5% TIS in DCM | 5 x 2 min | > 95% | High | Standard and generally effective. |
| 2% TFA / 5% TIS in DCM | 3 x 2 min | > 98% | Moderate to High | Faster deprotection but higher risk of Boc cleavage. |
| 30% HFIP in DCM | 2 x 15 min | > 95% | Very High | Milder alternative, good for acid-sensitive peptides.[4] |
| 1% TFA / 5% MeOH in DCM | 5 x 2 min | > 95% | High | Methanol acts as an effective scavenger for trityl cations.[5] |
Table 2: Troubleshooting Guide Summary
| Issue | Symptom | Recommended Action |
| Incomplete Mtt Deprotection | Low subsequent coupling yield; Mass of Mtt-protected peptide observed. | Increase deprotection cycles; Use HFIP-based cocktail. |
| Premature Boc Cleavage | Side products with mass loss corresponding to Boc group. | Reduce TFA concentration; Use HFIP; Add scavengers (TIS/MeOH). |
| Low Coupling Yield Post-Deprotection | Positive Kaiser test; Incomplete reaction. | Confirm complete deprotection; Use stronger coupling reagents (HATU/HCTU); Increase coupling time/temperature. |
Experimental Protocols
Protocol 1: Standard Mtt Deprotection using TFA/TIS
-
Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM.
-
Add the deprotection solution to the resin and agitate for 2 minutes. The solution will likely turn yellow.
-
Drain the solution.
-
Repeat steps 4 and 5 four more times, or until the drained solution is colorless.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Perform a wash with 5% DIPEA in DMF to neutralize the resin.
-
Wash the resin with DMF (3x) before proceeding to the next coupling step.
Protocol 2: Mild Mtt Deprotection using HFIP
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 30% (v/v) HFIP in DCM.
-
Add the deprotection solution to the resin and agitate for 15 minutes.
-
Drain the solution.
-
Repeat steps 4 and 5 one more time.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Wash the resin with 5% DIPEA in DMF to neutralize.
-
Wash the resin with DMF (3x) before proceeding to the next coupling step.
Visualizations
Caption: Workflow for the selective deprotection of the Mtt group.
Caption: Troubleshooting decision tree for common issues with this compound.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. 5z.com [5z.com]
- 6. peptide.com [peptide.com]
- 7. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification Strategies for Mtt-Containing Peptide Impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing the 4-methyltrityl (Mtt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the Mtt group and why is it used in peptide synthesis?
The 4-methyltrityl (Mtt) group is an acid-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). It is typically employed to protect the side chains of amino acids such as lysine (Lys) and histidine (His). Its key advantage is its orthogonality, meaning it can be selectively removed under mild acidic conditions without cleaving other protecting groups (like Boc or tBu) or the peptide from the resin. This allows for specific modifications on the peptide backbone or side chains while the peptide remains attached to the solid support.
Q2: What are the most common impurities encountered during the synthesis of Mtt-containing peptides?
Impurities can arise from various stages of peptide synthesis. Common impurities include:
-
Deletion Peptides: Resulting from incomplete amino acid coupling steps.
-
Insertion Peptides: Caused by the unintentional addition of an extra amino acid.
-
Peptides with Unwanted Modifications: Side reactions such as oxidation (especially of methionine or tryptophan) and deamidation (of asparagine or glutamine) can occur.
-
Mtt-Related Impurities: These are specific to the use of the Mtt protecting group and are discussed in detail below.
Q3: What are the specific impurities related to the Mtt group?
The primary challenge with the Mtt group arises during its removal. Incomplete or poorly optimized deprotection can lead to:
-
Incomplete Mtt Removal: Residual Mtt groups on the final peptide.
-
Premature Deprotection of Other Acid-Labile Groups: If the deprotection conditions are too harsh, other protecting groups like tert-butyl (tBu) on aspartic acid, glutamic acid, or tyrosine may be partially or fully removed.[1]
-
Premature Cleavage from the Resin: Harsher acidic conditions can also lead to the cleavage of the peptide from the acid-sensitive resin linker.[1]
-
Formation of Mtt-Adducts: The Mtt cation formed during deprotection is reactive and can potentially re-attach to the peptide at nucleophilic sites, such as the tryptophan side chain, although this is less commonly reported than premature deprotection of other groups. The use of scavengers is crucial to prevent this.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Mtt-containing peptides.
Problem 1: Incomplete Mtt Deprotection
Symptoms:
-
The desired peptide peak in the HPLC chromatogram is smaller than expected.
-
A new, more hydrophobic peak (longer retention time) appears in the HPLC, corresponding to the Mtt-protected peptide.
-
Mass spectrometry analysis shows a mass corresponding to the peptide with the Mtt group still attached (+286.4 Da).
Possible Causes:
-
Insufficient concentration of trifluoroacetic acid (TFA).
-
Inadequate deprotection time.
-
Poor swelling of the resin, limiting reagent access.
Solutions:
-
Increase TFA Concentration: Gradually increase the TFA concentration in dichloromethane (DCM). A common starting point is 1-2% TFA.[2]
-
Extend Deprotection Time: Increase the reaction time for the deprotection cocktail. Monitor the reaction progress by taking small resin samples for cleavage and HPLC analysis.
-
Repeat Deprotection Cycles: Perform multiple short deprotection cycles instead of one long one to drive the reaction to completion.
-
Ensure Proper Resin Swelling: Before deprotection, ensure the resin is adequately swollen in a suitable solvent like DCM.
Problem 2: Premature Deprotection of Other Acid-Labile Groups (e.g., tBu)
Symptoms:
-
Multiple impurity peaks are observed in the HPLC chromatogram, often eluting earlier than the desired peptide.
-
Mass spectrometry reveals masses corresponding to the loss of one or more tBu groups (-56.1 Da each).
Possible Causes:
-
TFA concentration is too high.
-
Deprotection time is too long.
-
Absence of effective scavengers for the Mtt cation.
Solutions:
-
Reduce TFA Concentration: Use the mildest possible TFA concentration that still effectively removes the Mtt group.
-
Optimize Deprotection Time: Carefully monitor the reaction to find the shortest time required for complete Mtt removal.
-
Use Scavengers: Incorporate scavengers in the deprotection cocktail. Triisopropylsilane (TIS) is commonly used to quench the Mtt cation.[2] Interestingly, the addition of a small amount of methanol (MeOH) has been shown to suppress the cleavage of tBu groups.[1]
Problem 3: Low Yield of the Final Cleaved Peptide
Symptoms:
-
The overall yield of the purified peptide after cleavage from the resin is significantly lower than expected.
Possible Causes:
-
Premature cleavage of the peptide from the resin during Mtt deprotection.
-
Adsorption of the peptide to labware.
-
Aggregation of the peptide during purification.
Solutions:
-
Use a More Stable Resin Linker: If premature cleavage is a persistent issue, consider using a resin with a more acid-stable linker.
-
Optimize Mtt Deprotection Conditions: Use the mildest conditions possible for Mtt removal to minimize premature resin cleavage.
-
Use Peptide-Friendly Labware: Utilize low-retention tubes and pipette tips.
-
Address Aggregation: If aggregation is suspected, try dissolving the crude peptide in a stronger solvent or using additives in the HPLC mobile phase to improve solubility.
Experimental Protocols
Protocol 1: On-Resin Mtt Deprotection
This protocol describes the selective removal of the Mtt group from a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM. For peptides sensitive to premature tBu deprotection, a cocktail of 1% TFA and 1% MeOH in DCM can be tested.[1]
-
Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 2-5 minutes.
-
Monitoring: A characteristic yellow-orange color indicates the release of the Mtt cation.
-
Repeat Cycles: Drain the cocktail and repeat the deprotection step with fresh cocktail multiple times (e.g., 5-10 cycles of 2 minutes each) until the solution no longer turns significantly colored upon addition.
-
Washing: After the final deprotection cycle, thoroughly wash the resin with DCM, followed by a neutralizing wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for the next synthesis step or final cleavage.
Protocol 2: HPLC Purification of Mtt-Deprotected Peptides
This protocol outlines a general approach for purifying the crude peptide after cleavage and global deprotection.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent. A common choice is a mixture of water and acetonitrile (ACN) with a small amount of TFA (0.1%) to aid in solubilization and improve peak shape.
-
Column: Use a reversed-phase C18 column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Data Presentation
Table 1: Comparison of Mtt Deprotection Cocktails
| Deprotection Cocktail | Typical Conditions | Advantages | Disadvantages |
| 1-2% TFA in DCM | 5-10 cycles of 2-5 min | Fast and effective for Mtt removal. | Can cause premature deprotection of other acid-labile groups. |
| 1% TFA / 1% MeOH in DCM | 10-15 cycles of 2-5 min | Suppresses premature cleavage of tBu groups.[1] | May require more cycles for complete Mtt removal. |
| Acetic acid/trifluoroethanol/DCM | 1:2:7 ratio, 1 hour | Milder alternative to TFA. | Slower reaction time. |
| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 cycles of 5 min | Mild and effective. | HFIP is a more expensive reagent. |
Mandatory Visualizations
Caption: Experimental workflow for Mtt deprotection and peptide purification.
Caption: Logical relationships in troubleshooting Mtt-peptide purification.
References
Technical Support Center: Boc-Lys(Mtt)-OH Stability and TFA Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of repeated trifluoroacetic acid (TFA) exposure on the stability of Boc-Lys(Mtt)-OH. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Mtt protecting group on this compound in peptide synthesis?
A1: The 4-methyltrityl (Mtt) group serves as a side-chain protecting group for the ε-amino function of lysine. Its key feature is its orthogonality to the more acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This orthogonality allows for the selective deprotection of the lysine side chain under mild acidic conditions, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and tags, without disturbing other protecting groups or cleaving the peptide from the resin.[1][2]
Q2: What are the standard conditions for the selective removal of the Mtt group?
A2: The Mtt group is typically removed using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common cocktail is 1-2% TFA in DCM, often with the addition of a scavenger like triisopropylsilane (TIS) to prevent the reattachment of the trityl cation.[3] Other solvent systems, such as those containing hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can also be employed.[3]
Q3: Why is repeated or prolonged exposure to TFA a concern for this compound?
A3: While the Mtt group is designed to be cleaved under mild acidic conditions, repeated or prolonged exposure to TFA, even at low concentrations, can lead to the premature cleavage of other acid-labile protecting groups, such as the N-terminal Boc group or side-chain protecting groups like tert-butyl (tBu).[4] This can result in unintended side reactions and impurities in the final peptide product. Additionally, some resins, like Rink amide resin, may experience premature peptide cleavage with extended TFA treatment.[4]
Q4: What are common side reactions observed during the TFA-mediated deprotection of the Mtt group?
A4: The most common side reaction is the partial or complete loss of other acid-labile protecting groups. For instance, the tBu protection on tyrosine can be cleaved by 1% TFA after just one hour.[4] Another issue is the potential for the cleaved Mtt cation to reattach to other nucleophilic residues in the peptide sequence. The addition of scavengers is crucial to mitigate this side reaction.
Q5: How do scavengers like TIS and MeOH improve the selective removal of the Mtt group?
A5: Scavengers, also known as cation quenchers, are added to the deprotection cocktail to trap the highly reactive trityl cations that are released upon Mtt cleavage. Triisopropylsilane (TIS) is a common scavenger that effectively quenches these cations. Methanol (MeOH) has also been shown to be an effective scavenger, preventing the yellow coloration often seen during Mtt deprotection and, importantly, preventing the undesirable cleavage of tBu groups.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Mtt group cleavage | - Insufficient TFA concentration or exposure time.- Steric hindrance around the lysine residue.- Use of a less effective solvent system. | - Increase the number of TFA treatments rather than prolonging a single exposure.[4]- Consider a slightly higher TFA concentration (e.g., up to 5%), but monitor closely for side reactions.- Switch to a more potent cleavage cocktail, such as DCM/HFIP/TFE/TES (6.5:2:1:0.5). |
| Premature loss of Boc or other acid-labile protecting groups (e.g., tBu) | - TFA concentration is too high.- Exposure time to the TFA solution is too long.- Absence of an effective scavenger. | - Reduce the TFA concentration to 1% or lower.- Perform multiple short treatments (e.g., 3 x 5 minutes) instead of one long treatment.[5]- Ensure the addition of an effective scavenger. Methanol (1-5%) has been shown to be particularly effective at preventing tBu cleavage.[4] |
| Loss of peptide from acid-sensitive resin (e.g., Rink Amide) | - The resin is sensitive to the acidic conditions used for Mtt removal. | - Use minimal TFA concentration and exposure time.- The addition of MeOH to the cleavage solution may help prevent premature cleavage from the resin.[4] |
| Yellow coloration of the resin during deprotection | - Formation of the stable Mtt cation. | - While this is a visual indicator of Mtt cleavage, it also signifies the presence of reactive cations. The addition of a scavenger like TIS or MeOH will quench the cation and may reduce the coloration.[4] |
Quantitative Data Summary
The following table summarizes the qualitative and semi-quantitative findings on the impact of different cleavage cocktails on Mtt deprotection and the stability of other protecting groups.
| Cleavage Cocktail | Mtt Cleavage Efficiency | Boc/tBu Stability | Resin Stability (Rink Amide) | Notes |
| 1% TFA in DCM | Effective, but may require multiple treatments. | Risk of partial cleavage with prolonged exposure (>1 hour).[4] | Potential for premature cleavage with prolonged exposure.[4] | Addition of scavengers is highly recommended. |
| 1% TFA / 1-5% TIS in DCM | Effective. | Improved stability compared to TFA alone, but tBu cleavage can still occur.[4] | Improved stability. | TIS is an effective cation scavenger. |
| 1% TFA / 1-5% MeOH in DCM | Slower Mtt cleavage compared to TFA alone. | High stability; significantly prevents tBu cleavage.[4] | Improved stability. | MeOH is an effective scavenger and protects other acid-labile groups.[4] |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | Highly effective. | Generally good, but should be tested for specific sequences. | Generally good. | A potent alternative for difficult Mtt removals. |
| AcOH/TFE/DCM (1:2:7) | Effective, especially for Mmt group removal. | High stability. | High stability. | A milder alternative to TFA-based cocktails. |
Experimental Protocols
Protocol 1: Selective Deprotection of the Mtt Group with TFA/TIS/DCM
This protocol describes a standard method for the removal of the Mtt protecting group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution of 1% TFA and 2% TIS in DCM (v/v/v).
-
Initial Deprotection: Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin). Gently agitate at room temperature for 30 minutes.[3][6]
-
Monitoring: Take a small sample of resin beads and add 1-2 drops of concentrated TFA. An immediate orange color indicates the presence of the Mtt group, signifying incomplete cleavage. If the test is positive, continue the deprotection for another 30 minutes and re-test.[3][6]
-
Washing: Once deprotection is complete (no orange color upon addition of TFA), filter the resin and wash thoroughly with the following solvents:
-
DCM (3 times)
-
Methanol (MeOH) (2 times)
-
DCM (3 times)
-
1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 times)
-
DMF (3 times)
-
-
Readiness for Next Step: The resin is now ready for the subsequent reaction at the deprotected lysine side chain.
Protocol 2: Analysis of Boc Group Stability During Mtt Deprotection
This protocol provides a method to assess the stability of an N-terminal Boc group during the repeated exposure to Mtt deprotection conditions.
-
Model Peptide Synthesis: Synthesize a short model peptide on a suitable resin (e.g., H-Gly-Lys(Mtt)-Rink Amide-Resin) and subsequently protect the N-terminus with a Boc group using Boc-anhydride.
-
TFA Treatment: Divide the resin into multiple batches. Expose each batch to a 1% TFA, 2% TIS in DCM solution for varying numbers of cycles (e.g., 1, 3, 5, 10 cycles of 30 minutes each).
-
Washing: After each TFA treatment cycle, wash the resin thoroughly with DCM and DMF.
-
Cleavage from Resin: Cleave a small sample of the peptide from the resin from each batch using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC Analysis: Analyze the cleaved peptide samples by High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify the presence of any peptide species that have lost the N-terminal Boc group.
-
Quantification: Quantify the percentage of Boc-deprotected peptide in each sample to determine the stability of the Boc group over repeated TFA exposures.
Visualizations
Caption: Workflow for the selective deprotection of the Mtt group.
Caption: Impact of TFA on this compound stability.
References
Technical Support Center: Monitoring Mtt Deprotection by HPLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for monitoring the efficiency of 4-methyltrityl (Mtt) group deprotection using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the Mtt protecting group and why is it used?
The 4-methyltrityl (Mtt) group is an acid-labile protecting group used in solid-phase peptide and oligonucleotide synthesis to protect the side-chain amines of amino acids like lysine or ornithine.[1] Its key advantage is that it can be selectively removed under mild acidic conditions that do not significantly affect other, more robust acid-labile protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu).[2][3] This orthogonality allows for specific modifications, such as branching or labeling, at the deprotected site while the rest of the molecule remains protected on the solid support.
Q2: How does HPLC allow for monitoring of Mtt deprotection efficiency?
HPLC, particularly reverse-phase HPLC (RP-HPLC), separates molecules based on their hydrophobicity. The Mtt group is large and hydrophobic. Its removal from a peptide or oligonucleotide results in a significant decrease in the molecule's overall hydrophobicity.
-
Mtt-protected (Mtt-on) molecule: More hydrophobic, travels slower through the reverse-phase column, resulting in a longer retention time .
-
Deprotected (Mtt-off) molecule: Less hydrophobic, travels faster through the column, resulting in a shorter retention time .
By comparing the peak areas of the Mtt-on starting material and the Mtt-off product in the HPLC chromatogram, one can accurately quantify the efficiency of the deprotection reaction.
Q3: What does a successful Mtt deprotection look like on an HPLC chromatogram?
A successful reaction is characterized by the near-complete disappearance of the peak corresponding to the Mtt-on starting material and the appearance of a major new peak corresponding to the Mtt-off product. The product peak will have a shorter retention time. Ideally, the conversion should be >95%, with minimal side products.
Q4: What are the standard reagents for Mtt deprotection?
Commonly used conditions involve low concentrations of a strong acid in an organic solvent, often with a cation scavenger to prevent the cleaved Mtt cation from reattaching or causing side reactions.[1][2] Typical cocktails include:
-
1-3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]
-
1-3% TFA with 2-5% Triisopropylsilane (TIS) as a scavenger in DCM.[2][4]
-
Hexafluoroisopropanol (HFIP)-based solutions, which are generally milder.[2][3] For example, 30% HFIP in DCM can be effective.[2][3]
Q5: Can Mtt deprotection inadvertently remove other protecting groups?
Yes. This is a critical consideration. While Mtt is more acid-labile than groups like Boc or tBu, prolonged exposure to or slightly too high concentrations of TFA can lead to premature cleavage of these other groups.[2][5] This loss of orthogonality results in undesired side products. If such side reactions are observed, switching to milder deprotection conditions, like using HFIP instead of TFA, is recommended.[2][5]
Experimental Workflow and Protocols
The following section details a general protocol for on-resin Mtt deprotection and subsequent analysis by RP-HPLC.
Overall Experimental Workflow
Protocol 1: On-Resin Mtt Deprotection
This protocol is adapted for a standard solid-phase synthesis scale.
-
Resin Preparation: Swell the peptide-resin (containing the Mtt-protected side chain) in Dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 2% TIS in DCM (v/v/v).[4]
-
Reaction:
-
Suspend the resin in the deprotection cocktail (approx. 10 mL per gram of resin).[4]
-
Gently agitate or shake the mixture at room temperature for 30 minutes.[4]
-
Optional Monitoring: A qualitative check can be performed by taking a few beads, adding a drop of concentrated TFA, and looking for an orange color, which indicates the presence of the Mtt group.[1][4] If the color appears, the reaction may need more time.
-
-
Washing:
-
Filter the resin and wash thoroughly with DCM (3x).[4]
-
Wash with Methanol (MeOH) (2x).[4]
-
Wash with DCM (2x).[4]
-
Perform a neutralization wash with 1-5% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x).[1][4]
-
Wash with DMF (2x) and finally with DCM (3x) to prepare for the next synthesis step or cleavage.[4]
-
Protocol 2: HPLC Analysis
-
Sample Preparation: After Mtt deprotection, cleave a small amount of the product from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Precipitate the product with cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 3.5-5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm or 260 nm (for oligonucleotides).
-
Note: For oligonucleotides, ion-pairing agents like Triethylammonium Acetate (TEAA) or Hexafluoroisopropanol (HFIP) are often used in the mobile phase to achieve better separation.[6]
-
Data Interpretation and Quantitative Analysis
The primary quantitative data from the HPLC analysis is the relative percentage of the Mtt-on and Mtt-off species.
| Compound Species | Typical Hydrophobicity | Expected Retention Time (Relative) | Chromatogram Interpretation |
| Mtt-Protected (Mtt-on) | High | Longer | Peak corresponds to unreacted starting material. |
| Deprotected (Mtt-off) | Lower | Shorter | Peak corresponds to the desired final product. |
| Side Products | Variable | Variable | Peaks may indicate premature deprotection of other groups (e.g., tBu). |
Calculating Deprotection Efficiency:
Efficiency (%) = [ (Area of Mtt-off Peak) / (Area of Mtt-off Peak + Area of Mtt-on Peak) ] x 100
Troubleshooting Guide
Q: My HPLC shows a large peak for the Mtt-on starting material. What went wrong?
A: This indicates an incomplete deprotection reaction.
-
Potential Causes:
-
Insufficient reaction time.
-
Degraded reagents (TFA can absorb water).
-
Poor solvent/reagent access to the resin.
-
Insufficient volume of deprotection solution.
-
-
Solutions:
Q: I see multiple new peaks in my chromatogram, not just the expected product.
A: This often points to the removal of other acid-labile protecting groups or cleavage from the resin.[5]
-
Potential Causes:
-
The deprotection conditions were too harsh (TFA concentration too high or exposure too long).[2]
-
The scavenger (TIS) was omitted or degraded, allowing the Mtt cation to cause side reactions.
-
-
Solutions:
Q: The resolution between my Mtt-on and Mtt-off peaks is poor.
A: This is likely an issue with the HPLC method itself.
-
Potential Causes:
-
The HPLC gradient is too steep.
-
The mobile phase is not optimal for separating your specific molecules.
-
The column is old or contaminated.
-
-
Solutions:
-
Flatten the elution gradient around the area where your peaks elute to increase separation.
-
For oligonucleotides, ensure an appropriate ion-pairing agent is used. Switching from TEAA to HFIP can significantly improve resolution.[6]
-
Flush the column or replace it if performance continues to be poor.
-
References
Validation & Comparative
Orthogonal Protection in Peptide Synthesis: A Comparative Guide to Boc-Lys(Mtt)-OH and Boc-Lys(Dde)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence and structure. For trifunctional amino acids like lysine, with its reactive side-chain amino group, orthogonal protection is a key strategy. This allows for the selective deprotection of the side chain, enabling site-specific modifications such as branching, cyclization, or the attachment of labels, while the peptide remains anchored to the solid support and the N-terminus is still protected.
This guide provides an in-depth comparison of two commonly used orthogonally protected lysine derivatives in Boc-based SPPS: Boc-Lys(Mtt)-OH and Boc-Lys(Dde)-OH . We will delve into their chemical properties, deprotection protocols, and relative advantages and disadvantages, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical Structures and Properties
The core difference between these two reagents lies in the nature of the side-chain (Nε) protecting group: the 4-methyltrityl (Mtt) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound chemical structure] | C31H38N2O4 | 502.66 g/mol [1] |
| Boc-Lys(Dde)-OH | [Image of Boc-Lys(Dde)-OH chemical structure] | C21H34N2O6 | 410.5 g/mol [2][3] |
The Mtt group is a bulky, acid-labile protecting group. Its removal relies on treatment with a mild solution of trifluoroacetic acid (TFA). The Dde group , on the other hand, is stable to acidic conditions and is cleaved by nucleophilic reagents, most commonly hydrazine or hydroxylamine. This fundamental difference in their deprotection chemistry forms the basis of their orthogonal nature relative to the Boc group, which is also removed by stronger acidic conditions.
Orthogonal Deprotection Strategies
The orthogonality of Mtt and Dde protecting groups in the context of Boc-based SPPS allows for a sequential deprotection scheme. The following diagram illustrates this principle, where the Nα-Boc group can be removed to allow for peptide chain elongation, and the Nε-Mtt or Nε-Dde group can be selectively removed for side-chain modification.
Caption: Orthogonal protection scheme in Boc-SPPS.
Comparative Analysis of Deprotection
The choice between Mtt and Dde often depends on the specific requirements of the peptide synthesis, including the nature of other protecting groups present and the desired reaction conditions for side-chain modification.
| Feature | This compound | Boc-Lys(Dde)-OH |
| Deprotection Reagent | Mild acid (e.g., 1-3% TFA in DCM)[2][4] | 2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP |
| Orthogonality to Boc | Good, but care must be taken to avoid premature Boc removal with prolonged exposure or higher TFA concentrations. | Excellent, as deprotection conditions are orthogonal to acid-labile groups. |
| Orthogonality to Fmoc | Not applicable in the context of Boc-SPPS. | Can be used in Fmoc-SPPS, but hydrazine will also cleave the Fmoc group. Hydroxylamine offers better orthogonality with Fmoc. |
| Potential Side Reactions | Incomplete deprotection can occur. The released Mtt cation can cause side reactions if not scavenged. | Dde migration to an unprotected lysine side chain has been reported, especially during Fmoc removal with piperidine.[5] |
| Monitoring | Deprotection can be monitored by the appearance of a yellow color from the Mtt cation. | Not easily monitored by color change. |
| Cleavage Time | Typically multiple short treatments (e.g., 20 x 2 min) are recommended.[1] | Hydrazine: multiple short treatments (e.g., 3 x 3 min). Hydroxylamine: 30 min to 1 hour. |
Quantitative Data Summary
| Condition | This compound | Boc-Lys(Dde)-OH |
| Deprotection with 1% TFA in DCM | Effective, but can be slow and may require multiple treatments.[2][4] | Stable. |
| Deprotection with 2% Hydrazine in DMF | Stable. | Effective, typically complete within minutes. |
| Stability to 20% Piperidine in DMF | Stable. | Generally stable, but migration has been observed.[5] |
| Stability to 50% TFA in DCM | Cleaved. | Stable. |
Experimental Protocols
Below are detailed protocols for the on-resin deprotection of the Mtt and Dde groups.
Protocol 1: On-Resin Deprotection of the Mtt Group
This protocol utilizes a mild solution of TFA in dichloromethane (DCM).
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
-
1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) for neutralization
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Drain the solvent.
-
Add the deprotection solution (1% TFA, 2% TIS in DCM) to the resin (approximately 10 mL per gram of resin).[4]
-
Gently agitate the resin at room temperature for 30 minutes. A yellow color may be observed due to the release of the Mtt cation.[4]
-
Drain the deprotection solution.
-
Repeat steps 3-5 until the yellow color is no longer observed upon addition of the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Wash the resin with MeOH (2 x resin volume).[4]
-
Wash the resin with DCM (2 x resin volume).[4]
-
Neutralize the resin by washing with 1% DIEA in DMF (2 x resin volume).[4]
-
Wash the resin with DMF (2 x resin volume).[4]
-
The resin is now ready for subsequent side-chain modification.
Protocol 2: On-Resin Deprotection of the Dde Group using Hydrazine
This protocol uses a solution of hydrazine monohydrate in DMF. Note that these conditions will also remove an N-terminal Fmoc group.
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
Deprotection solution: 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DMF in a suitable reaction vessel.
-
Drain the solvent.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (3 x resin volume).
-
The resin is now ready for subsequent side-chain modification.
Protocol 3: On-Resin Deprotection of the Dde Group using Hydroxylamine
This protocol is an alternative to hydrazine and offers better orthogonality with the Fmoc group.
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-Methylpyrrolidone (NMP)
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content of the resin) in NMP (approximately 10 mL per gram of peptide resin).
-
Swell the peptide-resin in NMP in a suitable reaction vessel.
-
Drain the solvent.
-
Add the deprotection solution to the resin.
-
Gently agitate the mixture at room temperature for 30 minutes to 1 hour.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 x resin volume).
-
The resin is now ready for subsequent side-chain modification.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the selective deprotection of a lysine side chain and subsequent modification.
Caption: Experimental workflow for side-chain modification.
Conclusion and Recommendations
Both this compound and Boc-Lys(Dde)-OH are valuable tools for the synthesis of complex peptides requiring site-specific lysine modification. The choice between them should be guided by the overall synthetic strategy.
-
This compound is a suitable choice when mild acidic conditions for deprotection are compatible with the rest of the peptide and the solid support. It is particularly useful when subsequent reactions on the lysine side chain are also acid-sensitive. However, careful monitoring is required to prevent incomplete deprotection or premature cleavage of other acid-labile groups.
-
Boc-Lys(Dde)-OH offers true orthogonality to the Boc/Bzl protection scheme, making it a robust option when acidic conditions must be strictly avoided for side-chain deprotection. The use of hydroxylamine for Dde removal further extends its utility to syntheses where Fmoc protection is also present. The potential for Dde migration should be considered, particularly in sequences with multiple lysine residues.
Ultimately, the optimal choice will depend on the specific peptide sequence, the nature of other protecting groups employed, and the desired final modifications. Pilot studies on a small scale are recommended to optimize deprotection conditions for a particular synthetic target.
References
- 1. researchgate.net [researchgate.net]
- 2. 5z.com [5z.com]
- 3. EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming M-tt Group Removal: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide and oligonucleotide synthesis, the selective removal of protecting groups is a critical step. The 4-methyltrityl (Mtt) group, prized for its acid lability, is frequently employed to protect amine functionalities. Ensuring its complete and efficient removal is paramount to the success of subsequent synthetic transformations. This guide provides a comparative overview of analytical techniques for confirming M-tt group removal, with a focus on the robust and sensitive method of Liquid Chromatography-Mass Spectrometry (LC-MS).
The selective cleavage of the M-tt group is typically achieved under mild acidic conditions. A common method involves treatment with a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often with a scavenger such as triisopropylsilane (TIS) to prevent the reattachment of the trityl cation.[1][2] While the disappearance of the characteristic yellow color of the M-tt cation can provide a preliminary visual indication of deprotection, it is not a conclusive or quantitative measure.[3] For reliable confirmation, more sophisticated analytical techniques are required.
This guide will delve into a detailed comparison of three commonly used methods for monitoring the removal of the M-tt group: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The choice of analytical method for confirming M-tt group removal depends on several factors, including the required level of sensitivity, the need for quantitative data, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of TLC, HPLC, and LC-MS for this application.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Separation by HPLC followed by detection and identification based on the mass-to-charge ratio of ions. |
| Sensitivity | Low to moderate. | Moderate to high. | Very high. |
| Quantification | Semi-quantitative at best. | Quantitative with proper calibration. | Highly quantitative and accurate.[4] |
| Specificity | Low; relies on co-spotting with standards. | Moderate; based on retention time. | High; provides molecular weight confirmation. |
| Speed | Fast for qualitative checks. | Slower than TLC, but provides higher resolution. | Similar run times to HPLC, but provides more definitive data. |
| Cost | Low. | Moderate. | High. |
| Expertise | Minimal. | Moderate. | High. |
Experimental Protocols
Mtt Group Removal
A general protocol for the removal of the Mtt group from a resin-bound peptide is as follows:
-
Suspend the peptide-resin in a solution of 1-2% TFA and 2% TIS in DCM (approximately 10 mL per gram of resin).[2]
-
Gently agitate the mixture at room temperature.
-
Monitor the reaction progress using one of the analytical methods described below. The deprotection is often complete within 30-60 minutes.[2]
-
Once the reaction is complete, filter the resin and wash it thoroughly with DCM, followed by a neutralization step with a base such as diisopropylethylamine (DIEA) in DMF.
Analytical Methods
1. Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and inexpensive method for qualitative monitoring of the reaction.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of DCM and methanol (e.g., 95:5 v/v) can often provide good separation between the Mtt-protected and deprotected compounds. The optimal solvent system may need to be determined empirically.
-
Procedure:
-
At various time points during the deprotection reaction, a small aliquot of the reaction mixture is taken, quenched, and spotted on the TLC plate alongside a spot of the starting M-tt protected material.
-
The plate is developed in the chosen mobile phase.
-
The spots are visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin to detect the newly formed free amine).
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected product indicate the progress of the reaction.
2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC offers significantly better resolution and the ability to quantify the extent of deprotection.
-
Column: A reversed-phase C18 column is typically used for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a common mobile phase system.
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
At selected time points, a small sample of the cleavage solution is taken, quenched, and injected into the HPLC system.
-
A linear gradient, for example, from 5% to 95% Solvent B over 20-30 minutes, is used to elute the compounds.
-
Detection is typically performed using a UV detector at 220 nm and/or 280 nm.
-
-
Interpretation: The chromatogram will show a peak for the Mtt-protected starting material and a new peak for the deprotected product, which will typically have a shorter retention time due to its increased polarity. The peak areas can be used to calculate the percentage of conversion and monitor the reaction to completion.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides the most definitive confirmation of Mtt group removal by combining the separation power of HPLC with the mass detection capabilities of mass spectrometry.
-
LC Conditions: The LC conditions are generally similar to those used for HPLC analysis (reversed-phase C18 column with a water/acetonitrile gradient containing an MS-compatible acid like formic acid instead of TFA).
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
-
Procedure:
-
A small aliquot of the reaction mixture is quenched and injected into the LC-MS system.
-
As the compounds elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer.
-
-
Interpretation: The key advantage of LC-MS is the ability to confirm the identity of the peaks in the chromatogram by their mass. The expected mass of the Mtt-protected starting material and the deprotected product can be calculated. The LC-MS data will show the disappearance of the ion corresponding to the Mtt-protected compound and the appearance of the ion corresponding to the deprotected product, providing unambiguous confirmation of the reaction's success. This method is particularly valuable for complex molecules where HPLC peaks may overlap or be difficult to assign based on retention time alone.[5][6]
Workflow for Mtt Group Removal and LC-MS Confirmation
The following diagram illustrates the typical workflow for Mtt group removal and confirmation by LC-MS analysis.
Conclusion
While TLC and HPLC are valuable tools for monitoring the removal of the Mtt protecting group, LC-MS stands out as the superior method for unambiguous confirmation. Its high sensitivity, specificity, and ability to provide molecular weight information make it the gold standard for ensuring the complete deprotection of valuable and complex molecules in research and drug development. The detailed protocol and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical method for their specific needs and in achieving successful and efficient synthesis.
References
A Comparative Guide to the NMR Characterization of Peptides Synthesized with Boc-Lys(Mtt)-OH and Alternatives
For researchers, scientists, and drug development professionals, the precise synthesis and characterization of peptides are paramount. The choice of protecting groups for reactive amino acid side chains, such as the ε-amino group of lysine, is a critical decision that can significantly impact the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. This guide provides a comparative analysis of peptides synthesized using Boc-Lys(Mtt)-OH and its common alternatives, Boc-Lys(Boc)-OH and Boc-Lys(Z)-OH, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
This document details experimental protocols for both peptide synthesis and NMR analysis and presents available data in a structured format to facilitate comparison. Diagrams illustrating the experimental workflow are also provided to enhance understanding.
Comparison of Lysine Protecting Groups in Peptide Synthesis
The selection of a lysine side-chain protecting group in Boc-SPPS is dictated by the desired orthogonality and the specific requirements of the synthetic strategy. The Mtt (4-Methyltrityl), Boc (tert-Butoxycarbonyl), and Z (Benzyloxycarbonyl) groups offer different lability profiles, influencing their application.
| Protecting Group | Structure | Cleavage Conditions | Key Characteristics |
| Mtt (4-Methyltrityl) | 4-Methyltrityl | Highly acid-labile; cleaved by dilute TFA (e.g., 1-2% in DCM) or under mild acidic conditions. | Allows for orthogonal deprotection of the lysine side chain while the peptide remains attached to the resin, enabling site-specific modifications. |
| Boc (tert-Butoxycarbonyl) | tert-Butoxycarbonyl | Acid-labile; typically removed during the final cleavage from the resin with strong acid (e.g., HF or high-concentration TFA). | Commonly used for lysine side-chain protection in standard Boc-SPPS when side-chain modification is not required. |
| Z (Benzyloxycarbonyl) | Benzyloxycarbonyl | Removed by strong acid (e.g., HF) or hydrogenolysis. | Offers a different orthogonality compared to Boc and is stable to the conditions used for Nα-Boc removal. |
NMR Characterization: A Comparative Overview
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic peptides. The chemical shifts of the protons and carbons in the lysine side chain and the protecting group itself provide a unique fingerprint that can be used to confirm the identity and integrity of the synthesized peptide.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for Protected Lysine Side Chains
The following table summarizes the approximate chemical shift ranges for the key nuclei in the protected lysine side chain. These values are based on data from various sources and can vary depending on the peptide sequence, solvent, and other experimental conditions.
| Protecting Group | Nucleus | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Lys(Mtt) | Mtt-CH₃ | ~2.2-2.4 | ~21 |
| Mtt-Aromatic | ~7.0-7.5 | ~125-145 | |
| Lys ε-CH₂ | ~2.8-3.1 | ~40 | |
| Lys(Boc) | Boc-(CH₃)₃ | ~1.4 | ~28 |
| Lys ε-CH₂ | ~2.9-3.2 | ~40 | |
| Lys(Z) | Z-CH₂ | ~5.0-5.2 | ~66 |
| Z-Aromatic | ~7.2-7.4 | ~127-137 | |
| Lys ε-CH₂ | ~3.0-3.3 | ~40 |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic tripeptide, Boc-Gly-Lys(PG)-Gly-NH₂, where PG represents the protecting group (Mtt, Boc, or Z) on the lysine side chain.
1. Resin Swelling:
-
Start with a Rink Amide resin (providing a C-terminal amide upon cleavage).
-
Swell the resin in dimethylformamide (DMF) for 1-2 hours.
2. First Amino Acid Coupling (Glycine):
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple Boc-Gly-OH using a suitable coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.
-
Monitor the coupling reaction using a ninhydrin test.
3. Second Amino Acid Coupling (Protected Lysine):
-
Deprotect the Nα-Boc group of the resin-bound glycine using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralize the resin with 10% DIPEA in DMF.
-
Couple the desired Boc-Lys(PG)-OH (where PG is Mtt, Boc, or Z) using HBTU/HOBt/DIPEA in DMF.
-
Confirm complete coupling with a ninhydrin test.
4. Third Amino Acid Coupling (Glycine):
-
Repeat the deprotection and neutralization steps as in step 3.
-
Couple Boc-Gly-OH as described in step 2.
5. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail appropriate for the protecting groups used. For Mtt, a final cleavage with a high percentage of TFA will also remove the Mtt group. For Boc and Z, a strong acid like HF or a high concentration of TFA is required.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for 2D NMR Analysis of a Synthetic Peptide
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a small amount of a reference standard like DSS or TMS.
2. Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to confirm the presence of the peptide and assess its overall purity.
-
Record a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons within the same amino acid residue.
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons belonging to a particular amino acid spin system.
-
Record a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
An optional 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum can be acquired to identify long-range correlations, which can be useful for sequencing and confirming the protecting group attachment.
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign the resonances by systematically analyzing the cross-peaks in the 2D spectra, starting from the well-resolved amide and alpha-proton regions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from peptide synthesis to NMR characterization.
Caption: Workflow for peptide synthesis and NMR characterization.
Potential Side Reactions and Their NMR Signatures
The use of the Mtt group, while advantageous for its mild cleavage conditions, can be associated with certain side reactions. NMR can be a powerful tool to identify these byproducts.
-
Premature Deprotection: If the Nα-Boc deprotection conditions are too harsh or prolonged, partial removal of the Mtt group can occur. This would lead to the appearance of signals corresponding to the unprotected lysine side chain (ε-CH₂ at ~2.7 ppm) and potentially side-chain acylation during subsequent coupling steps.
-
Incomplete Mtt Removal: Conversely, incomplete cleavage of the Mtt group during the intended deprotection step will result in the retention of the characteristic Mtt proton and carbon signals in the NMR spectra of the final product.
-
Reattachment of the Mtt Cation: The cleaved Mtt cation is electrophilic and can potentially reattach to electron-rich residues like tryptophan. This would result in significant changes in the chemical shifts of the tryptophan side-chain protons. The use of scavengers like triisopropylsilane (TIS) during Mtt cleavage is crucial to prevent this.
Conclusion
Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final product. Among the various classes of protecting groups, trityl-based groups are widely employed for the protection of amine, hydroxyl, and thiol functionalities. While the standard trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) groups have their merits, the 4-methyltrityl (Mtt) group has emerged as a superior alternative, offering a unique combination of stability and selective lability. This guide provides a comprehensive comparison of the Mtt protecting group with other trityl-based analogues, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.
Unveiling the Advantages of Mtt Protection
The primary advantage of the Mtt group lies in its finely tuned acid lability, which allows for its selective removal under mild acidic conditions that leave other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact. This orthogonality is crucial for the synthesis of complex peptides, including branched and cyclic structures, where specific side-chain modifications are required while the peptide remains anchored to the solid support.
The order of acid lability among the common trityl-based protecting groups is generally as follows: Mmt > Mtt > Tr[1]. The Mmt group is the most acid-labile, while the Tr group is the most stable. The Mtt group strikes a balance, being sufficiently stable to withstand the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) while being labile enough for selective deprotection.
Comparative Data on Trityl-Based Protecting Groups
The following table summarizes the typical conditions required for the cleavage of various trityl-based protecting groups, highlighting the milder conditions required for Mtt removal compared to the more robust Tr group, and the finer control it offers over the highly labile Mmt group.
| Protecting Group | Structure | Typical Cleavage Conditions | Relative Lability | Key Advantages |
| Trityl (Tr) | Triphenylmethyl | Higher concentrations of TFA (e.g., >50%) or HBr/AcOH | Least Labile | High stability, suitable for protecting functionalities that need to remain masked until the final cleavage. |
| 4-Methyltrityl (Mtt) | 4-Methyltriphenylmethyl | 1-2% TFA in DCM; 30% HFIP in DCM; AcOH/TFE/DCM mixtures[2][3] | Intermediate | Excellent orthogonality with Boc and tBu groups; enables selective side-chain modification on-resin. |
| Monomethoxytrityl (MMT) | 4-Methoxytriphenylmethyl | Very mild acid (e.g., <1% TFA in DCM); 10% AcOH/20% TFE in CH2Cl2; 5% trichloroacetic acid in CH2Cl2[3] | Most Labile | Removable under extremely mild conditions. |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytriphenylmethyl | Very mild acid (e.g., 2-3% dichloroacetic or trichloroacetic acid in DCM) | Highly Labile | Commonly used in oligonucleotide synthesis for its ease of cleavage. |
Experimental Protocols
Selective On-Resin Deprotection of Lys(Mtt)
This protocol describes the selective removal of the Mtt group from a lysine side chain on a resin-bound peptide.
Reagents and Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Prepare the deprotection cocktail: 1% TFA and 5% TIS in DCM (v/v/v).
-
Drain the DCM from the resin and add the deprotection cocktail (approximately 10 mL per gram of resin).
-
Shake the vessel at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
To neutralize the resin, wash with a solution of 5% DIEA in DMF (v/v) (2 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).
-
The resin is now ready for the subsequent coupling or modification of the deprotected lysine side chain.
Visualization of Orthogonal Protection Strategy
The following diagram illustrates a typical workflow for the synthesis of a branched peptide, showcasing the selective deprotection of the Mtt group.
References
Orthogonality of Boc-Lys(Mtt)-OH: A Comparative Guide to Protecting Group Strategy
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount to success. This guide provides a comprehensive evaluation of the orthogonality of the 4-methyltrityl (Mtt) group in Boc-Lys(Mtt)-OH with other commonly used protecting groups in solid-phase peptide synthesis (SPPS). By presenting experimental data and detailed protocols, we aim to empower researchers to make informed decisions for the synthesis of complex peptides.
The Mtt group, a key player in achieving selective side-chain modification of lysine residues, is prized for its unique lability under mildly acidic conditions. This property allows for its removal without affecting other protecting groups, a concept known as orthogonality. This guide will delve into the specifics of this orthogonality, offering a clear comparison with other standard protecting groups.
Comparative Stability of Protecting Groups
The cornerstone of an effective protecting group strategy is the differential stability of the groups employed. The following table summarizes the stability of common protecting groups under the conditions required for the cleavage of the Mtt group, as well as their standard deprotection conditions.
| Protecting Group | Structure | Standard Deprotection Conditions | Stability to Mtt Cleavage (1-2% TFA in DCM) |
| Mtt (4-methyltrityl) | 4-methyltrityl | 1-2% TFA in DCM, often with scavengers (e.g., TIS) | Labile (Targeted for cleavage) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | 9-fluorenylmethyloxycarbonyl | 20% piperidine in DMF | Stable |
| Boc (tert-butyloxycarbonyl) | tert-butyloxycarbonyl | >50% TFA in DCM[1] | Stable[2] |
| tBu (tert-butyl) | tert-butyl | >50% TFA in DCM[1] | Stable[2] |
| Trt (trityl) | trityl | 1-5% TFA in DCM, susceptible to repeated mild acid treatments[2][3] | Partially Labile[3] |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High concentration of TFA (e.g., 95%)[1] | Stable |
Experimental Protocols
Precise and reliable protocols are critical for successful peptide synthesis. Below are detailed methodologies for the selective cleavage of the Mtt group and the standard deprotection of other key protecting groups.
Protocol 1: Selective Cleavage of the Mtt Group
This protocol describes the on-resin removal of the Mtt group from the side chain of a lysine residue.
Reagents:
-
Cleavage solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Scavenger (optional but recommended): 1-5% (v/v) Triisopropylsilane (TIS).
-
Washing solvent: Dichloromethane (DCM).
-
Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).
-
DMF.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the cleavage solution (e.g., 1% TFA, 5% TIS in DCM) for 2 minutes.
-
Drain the resin and repeat the treatment 5-10 times, collecting the filtrate. The progress of the deprotection can be monitored by observing the yellow color of the Mtt cation in the filtrate.
-
Wash the resin thoroughly with DCM.
-
Wash the resin with the neutralization solution.
-
Wash the resin with DMF.
-
The resin is now ready for subsequent coupling to the deprotected lysine side chain.
Protocol 2: Standard Deprotection of Other Protecting Groups
This section outlines the standard conditions for the removal of other common protecting groups.
-
Fmoc Group Removal:
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure: Treat the peptide-resin with the reagent for 5-20 minutes at room temperature. Repeat the treatment once. Wash the resin with DMF.
-
-
Boc, tBu, and Pbf Group Removal (Final Cleavage):
-
Reagent: Cleavage cocktail, typically 95% TFA, 2.5% water, 2.5% TIS. The composition can be varied depending on the peptide sequence.[1]
-
Procedure: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether.
-
-
Trt Group Removal:
Visualizing Orthogonality and Workflows
To further illustrate the strategic application of this compound, the following diagrams, generated using Graphviz (DOT language), depict the selective deprotection workflow and the logical relationship of protecting group orthogonality.
Caption: Workflow for selective lysine side-chain modification using this compound.
Caption: Orthogonality of protecting groups based on their lability to different reagents.
Conclusion
The Mtt group, when used in conjunction with a Boc strategy for the lysine backbone, provides an excellent orthogonal system for the synthesis of complex peptides requiring selective side-chain modifications. Its lability to very mild acid allows for the deprotection of the lysine side chain while leaving Fmoc, Boc, tBu, and Pbf groups intact. While caution is advised when Trt groups are also present due to potential partial cleavage, the Mtt group remains a powerful tool in the arsenal of the peptide chemist. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this versatile protecting group in advanced peptide synthesis.
References
The Strategic Advantage of Boc-Lys(Mtt)-OH in Complex Peptide Synthesis: A Comparative Guide
In the intricate field of peptide synthesis and drug development, the precise construction of complex peptide architectures is paramount. The choice of protecting groups for reactive amino acid side chains is a critical determinant of success, influencing yield, purity, and the feasibility of sophisticated molecular designs. Among the arsenal of tools available to peptide chemists, Boc-Lys(Mtt)-OH has emerged as a versatile and powerful building block for the synthesis of branched peptides, cyclic peptides, and various bioconjugates. This guide provides a comprehensive comparison of this compound with other common lysine-protecting group strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic challenges.
Unveiling the Power of Orthogonality: this compound in Focus
The primary advantage of the 4-methyltrityl (Mtt) group in this compound lies in its orthogonality to the commonly used acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.[1][2][3] This means the Mtt group can be selectively removed under very mild acidic conditions, leaving other protecting groups and the peptide-resin linkage intact.[4] This selective deprotection opens up a realm of possibilities for site-specific modifications of the lysine side chain while the peptide is still anchored to the solid support.
Key applications stemming from this unique property include:
-
Synthesis of Branched Peptides: A second peptide chain can be synthesized on the ε-amino group of lysine after selective Mtt deprotection.[5]
-
Peptide Cyclization: The lysine side chain can be used as an anchor point for cyclization with the N-terminus or another side chain.[4]
-
Bioconjugation: Fluorescent dyes, biotin labels, polyethylene glycol (PEG) chains, or other moieties can be specifically attached to the lysine side chain.[1][5]
-
Drug Development: It is utilized in synthesizing therapeutic peptides that may require precise modifications for enhanced biological activity.[5]
Performance Comparison: this compound vs. Alternative Protecting Groups
The selection of a lysine-protecting group is a critical decision in peptide synthesis strategy. While Boc-Lys(Boc)-OH is a standard choice for routine synthesis, more complex projects necessitate the use of orthogonal protecting groups. The following table provides a comparative overview of this compound against other frequently used alternatives in Boc-based Solid-Phase Peptide Synthesis (SPPS).
| Protecting Group Strategy | Cleavage Conditions | Orthogonality & Remarks | Potential Issues |
| This compound | 1-2% TFA in DCM; Acetic acid/TFE/DCM | Orthogonal to Boc and Fmoc. Allows for selective on-resin side-chain modification.[1][4] | The bulky Mtt group can sometimes cause steric hindrance during coupling reactions. |
| Boc-Lys(Boc)-OH | Strong acid (e.g., HF, TFMSA); High TFA concentrations | Not orthogonal to Boc Nα-protection. Cleaved during the final peptide-resin cleavage.[6] | Not suitable for on-resin side-chain modification. |
| Boc-Lys(Fmoc)-OH | 20% Piperidine in DMF | Orthogonal to Boc. Allows for selective on-resin side-chain modification. | Fmoc cleavage conditions (base) can cause side reactions like aspartimide formation or diketopiperazine formation in sensitive sequences. |
| Boc-Lys(ivDde)-OH | 2-10% Hydrazine in DMF | Orthogonal to Boc and Fmoc.[7] | Hydrazine is a harsh reagent that can be incompatible with certain functional groups. The ivDde group can be difficult to remove in some cases.[7] |
| Boc-Lys(Alloc)-OH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Orthogonal to Boc and Fmoc.[7] | Requires the use of a palladium catalyst, which can be expensive and needs to be thoroughly removed from the final peptide. |
Experimental Protocols: A Practical Guide
The following protocols provide a detailed methodology for key experiments involving the use of this compound.
Protocol 1: Solid-Phase Synthesis of a Branched Peptide using this compound
This protocol outlines the general steps for synthesizing a branched peptide where a secondary peptide is grown on the side chain of a lysine residue.
1. Main Chain Synthesis:
- The primary peptide sequence is assembled on a suitable resin (e.g., Merrifield or Wang resin) using standard Boc-SPPS protocols.
- For the branching point, this compound is incorporated into the sequence.
2. Selective Mtt Group Deprotection:
- After completion of the main chain, the resin-bound peptide is washed thoroughly with Dichloromethane (DCM).
- The Mtt group is removed by treating the resin with a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM. This is typically done in multiple short treatments (e.g., 5 x 2 minutes) until the characteristic yellow color of the trityl cation is no longer observed in the filtrate.[4]
- The resin is then washed extensively with DCM, followed by a neutralization step with 10% Diisopropylethylamine (DIEA) in DCM, and finally washed with DCM and DMF.
3. Side Chain Synthesis:
- The secondary peptide chain is then assembled on the now-free ε-amino group of the lysine residue using standard Boc-SPPS coupling and deprotection cycles.
4. Final Cleavage and Purification:
- Once the synthesis of the branched peptide is complete, the peptide is cleaved from the resin and all remaining protecting groups are removed using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).
- The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Biotinylation of a Peptide via Lys(Mtt) Side Chain
This protocol describes the site-specific labeling of a peptide with biotin.
1. Peptide Synthesis:
- Synthesize the peptide on a solid support using Boc-SPPS, incorporating this compound at the desired labeling site.
2. Mtt Deprotection:
- Selectively deprotect the Mtt group as described in Protocol 1, step 2.
3. Biotin Coupling:
- Dissolve Biotin (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add DIEA (6-10 equivalents) to the solution to activate the biotin.
- Add the activated biotin solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
- Wash the resin thoroughly with DMF and DCM.
4. Cleavage and Purification:
- Cleave the biotinylated peptide from the resin and remove all protecting groups as described in Protocol 1, step 4.
- Purify the labeled peptide by RP-HPLC.
Visualizing the Workflow: Synthesis of a Branched Peptide
The following diagram illustrates the key steps in the synthesis of a branched peptide using the orthogonal nature of the Mtt protecting group.
Caption: Workflow for branched peptide synthesis using this compound.
Conclusion
This compound stands out as a critical reagent for the synthesis of complex peptides where site-specific modification of a lysine residue is required. Its key advantage is the mild and selective removal of the Mtt group, which is orthogonal to standard Boc and Fmoc protection schemes. This allows for the straightforward synthesis of branched peptides, cyclic structures, and a wide array of bioconjugates. While other orthogonal protecting groups are available, the Mtt group offers a reliable and well-established method for many applications in research and drug development. The choice of protecting group strategy should always be tailored to the specific requirements of the target peptide and the overall synthetic plan. This guide provides the necessary comparative data and experimental frameworks to empower researchers to strategically employ this compound for the successful synthesis of their target molecules.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
A Head-to-Head Comparison of Mtt Deprotection Protocols in Peptide Synthesis
The 4-methyltrityl (Mtt) group is a frequently utilized protecting group for the side chains of lysine, ornithine, and other amino acids in solid-phase peptide synthesis (SPPS). Its selective removal under mild acidic conditions allows for subsequent modifications such as branching, cyclization, or labeling of the peptide on the resin. However, the choice of deprotection protocol is critical to ensure complete removal of the Mtt group while minimizing side reactions like premature cleavage of other acid-labile protecting groups or cleavage of the peptide from the resin. This guide provides a head-to-head comparison of various Mtt deprotection protocols, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.
Comparison of Mtt Deprotection Protocols
The selection of an appropriate Mtt deprotection protocol depends on the overall protecting group strategy and the acid sensitivity of the peptide and the resin. The following table summarizes the most common protocols with their respective advantages and disadvantages.
| Protocol | Reagents | Typical Reaction Time | Advantages | Disadvantages |
| Standard TFA/DCM | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 1-5% Triisopropylsilane (TIS) or Methanol (MeOH) as scavenger | 30 min to 2 hours (often repeated) | Well-established and effective for many sequences.[1][2] The use of scavengers like TIS or MeOH is recommended to quench the released trityl cations. | Can lead to premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu) or the peptide from acid-sensitive resins (e.g., Rink Amide).[2][3] Incomplete deprotection can occur in some cases.[2][4] |
| HFIP-Based Cocktail | Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v) | 1-2 hours | Milder conditions compared to TFA, reducing the risk of side reactions.[3][4][5][6][7] Effective for peptides with acid-sensitive groups. | HFIP is a more expensive and volatile solvent. The protocol may be less efficient for sterically hindered Mtt groups. |
| Acetic Acid System | Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) (e.g., 1:2:7 v/v/v) | 1 hour | Very mild conditions, suitable for highly acid-sensitive peptides and resins.[4] | May not be effective for all sequences, potentially leading to incomplete deprotection.[4] Fails to cleave Mtt on hydrophilic resins like TentaGel.[1] |
| Greener Protocol | 2% Trifluoroacetic acid (TFA) / 2% Triisopropylsilane (TIS) in Ethyl acetate (EtOAc) - Acetonitrile (MeCN) (1:1) | Not specified | Avoids the use of chlorinated solvents like DCM, making it a more environmentally friendly option.[2] | May require optimization for different peptide sequences. Less commonly cited in the literature compared to DCM-based methods. |
Experimental Protocols
Below are detailed methodologies for the key Mtt deprotection experiments cited in the comparison.
Protocol 1: Standard Deprotection using TFA/TIS/DCM[1][9]
-
Suspend the peptide-resin (1 g) in a solution of 1% TFA and 2% TIS in DCM (10 mL).
-
Gently agitate the mixture at room temperature for 30 minutes.
-
To monitor the reaction, remove a few resin beads and add 1-2 drops of neat TFA. An immediate orange coloration indicates the presence of the Mtt cation and that the reaction should be continued for another 30 minutes.
-
Once the deprotection is complete (no orange color observed in the test), filter the resin.
-
Wash the resin sequentially with DCM (2 x 10 mL), Methanol (2 x 10 mL), and DCM (2 x 10 mL).
-
Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2 x 10 mL).
-
Finally, wash the resin with DMF (2 x 10 mL) to prepare it for the subsequent coupling step.
Protocol 2: Deprotection using HFIP-Based Cocktail[1][9]
-
Suspend the peptide-resin (1 g) in a cocktail of DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v/v) (10 mL).
-
Gently agitate the mixture at room temperature for 1 hour.
-
Monitor the reaction progress as described in Protocol 1. If the reaction is incomplete, continue for another hour.
-
Once the deprotection is complete, filter the resin.
-
Wash the resin with DCM (2 x 10 mL) and DMF (2 x 10 mL).
-
Neutralize the resin by washing with 10% DIEA in DMF (2 x 10 mL).
-
Wash the resin with DMF (2 x 10 mL) before proceeding to the next step.
Protocol 3: Mild Deprotection using Acetic Acid[10]
-
Suspend the peptide-resin (1 g) in a mixture of AcOH/TFE/DCM (1:2:7 v/v/v) (10 mL).
-
Gently agitate the mixture at room temperature for 1 hour.
-
Filter the resin.
-
Wash the resin sequentially with DCM (2 x 10 mL), 10% DIEA in DMF (2 x 10 mL), and DMF (2 x 10 mL).
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general experimental workflow for Mtt deprotection and a decision-making tree to aid in protocol selection.
Caption: General experimental workflow for on-resin Mtt deprotection.
Caption: Decision tree for selecting an appropriate Mtt deprotection protocol.
Conclusion
The selective removal of the Mtt protecting group is a crucial step in the synthesis of complex peptides. While the standard TFA/DCM protocol is widely used, milder alternatives based on HFIP or acetic acid offer significant advantages for acid-sensitive substrates. The choice of the optimal protocol requires careful consideration of the peptide sequence, the nature of other protecting groups present, and the type of solid support. By understanding the pros and cons of each method and following detailed experimental protocols, researchers can achieve efficient and clean Mtt deprotection, enabling the successful synthesis of their target peptides.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking Boc-Lys(Mtt)-OH performance in complex peptide sequences
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of orthogonal protecting groups is paramount for achieving complex molecular architectures. This guide provides a comprehensive comparison of Boc-Lys(Mtt)-OH with other commonly used orthogonally protected lysine derivatives, focusing on their performance in the synthesis of complex peptides. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Performance Comparison of Lysine Protecting Groups
The choice of a lysine side-chain protecting group is critical for the successful synthesis of peptides requiring site-specific modifications, such as branching, cyclization, or the attachment of labels. The ideal protecting group should be stable throughout the peptide chain elongation and selectively removable under mild conditions that do not affect other protecting groups or the peptide-resin linkage. Here, we compare the performance of the 4-methyltrityl (Mtt) group with the widely used 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Mtt | 4-Methyltrityl | Mildly acidic (e.g., 1% TFA in DCM)[1][2] | - Quantitative removal under mild conditions[2]- Orthogonal to Boc and Fmoc groups[1] | - Sensitive to repeated acid treatments used for Boc-SPPS |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | - Orthogonal to both Boc and Fmoc strategies | - Prone to "scrambling" or migration to other free amines- Partial loss can occur during prolonged synthesis |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | - More stable than Dde, less prone to scrambling- Orthogonal to both Boc and Fmoc strategies | - Can be difficult to remove completely, especially in sterically hindered sequences |
Quantitative Deprotection Efficiency
The efficiency of the protecting group removal is a key factor in the overall success of a synthetic strategy. Incomplete deprotection can lead to undesired side products and purification challenges.
| Protecting Group | Test Peptide | Deprotection Conditions | Remaining Protected Peptide (%) |
| Mtt | Model Peptide | 1% TFA in DCM (30 min) | Quantitative Removal Reported[2] |
| Dde | Model Peptide | 4% Hydrazine in DMF | ~1% |
| ivDde | Model Peptide | 4% Hydrazine in DMF | ~10% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a linear peptide on a Rink Amide resin using Boc chemistry, incorporating a this compound residue for subsequent side-chain modification.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for optional Fmoc-based steps)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the resin.
-
Treat the resin with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Boc Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 2.
Selective On-Resin Cleavage of the Mtt Group
This protocol describes the selective removal of the Mtt protecting group from the lysine side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
DMF
-
DIEA
Procedure:
-
Resin Washing: Wash the peptide-resin with DCM (3x) to remove any residual DMF.
-
Mtt Cleavage Cocktail Preparation: Prepare a solution of 1% TFA and 5% TIS in DCM.
-
Mtt Cleavage:
-
Add the cleavage cocktail to the resin and shake gently.
-
The solution will typically turn yellow, indicating the release of the Mtt cation.
-
Repeat the treatment with fresh cleavage cocktail for 2-minute intervals until the solution remains colorless. This usually requires 5-10 treatments.
-
-
Resin Washing:
-
Wash the resin with DCM (3x).
-
Wash the resin with 10% DIEA in DMF (2x) to neutralize the resin.
-
Wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the subsequent on-resin modification.
-
On-Resin Fluorescent Labeling of Lysine Side-Chain
This protocol details the labeling of the deprotected lysine side-chain with a fluorescent dye.
Materials:
-
Peptide-resin with a deprotected lysine side-chain
-
Fluorescent dye with an amine-reactive group (e.g., Fluorescein isothiocyanate - FITC)
-
DMF
-
DIEA
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the Mtt cleavage protocol is well-washed and neutralized.
-
Labeling Solution Preparation: Dissolve the fluorescent dye (e.g., FITC, 5 eq.) and DIEA (10 eq.) in DMF.
-
Labeling Reaction:
-
Add the labeling solution to the resin.
-
Shake the reaction vessel overnight in the dark to prevent photobleaching.
-
-
Resin Washing:
-
Wash the resin with DMF (5x) to remove excess dye and reagents.
-
Wash the resin with DCM (3x).
-
-
Final Cleavage and Purification: Cleave the labeled peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and purify by HPLC.
Visualizing Workflows in Complex Peptide Synthesis
The following diagrams, generated using Graphviz, illustrate common experimental workflows where the selective deprotection of a lysine residue is a critical step.
References
Safety Operating Guide
Navigating the Disposal of Boc-Lys(Mtt)-OH: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized reagents like Boc-Lys(Mtt)-OH is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential to maintain a safe working environment and prevent environmental contamination. This guide provides a procedural overview for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional guidelines.
Understanding the Compound: Hazard Profile
This compound, a derivative of the amino acid lysine, is widely used in solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) and monomethoxytrityl (Mtt) protecting groups are key to its function. Safety Data Sheets (SDS) for closely related compounds, such as Fmoc-Lys(Boc)-OH, consistently indicate that it is not a hazardous substance or mixture. However, as with all laboratory chemicals, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Classification | Precautionary Statements |
| Physical Hazards | Not a hazardous substance or mixture | None |
| Health Hazards | Not a hazardous substance or mixture | None |
| Environmental Hazards | Not a hazardous substance or mixture | Discharge into the environment must be avoided.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate PPE is worn. This includes:
-
Safety Glasses: To protect the eyes from any potential splashes.
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.
-
Solutions: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Waste containers should be kept closed when not in use and stored in a designated waste accumulation area, away from incompatible materials.
4. Institutional Procedures:
-
Follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.
References
Essential Safety and Operational Guide for Handling Boc-Lys(Mtt)-OH
For researchers, scientists, and professionals in drug development utilizing Boc-Lys(Mtt)-OH, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the effective management of this chemical compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is classified as a combustible solid, appropriate personal protective equipment must be worn at all times. The working area should be well-ventilated, and measures should be in place to prevent the formation of dust.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Required when handling the powder to avoid inhalation of dust particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Spill and Emergency Procedures
In the event of a spill, it is crucial to act swiftly and safely to contain and clean the affected area.
Spill Response Protocol:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use a dust suppressant if necessary and sweep up the spilled material. Avoid generating dust.
-
Collect : Place the swept material into a suitable, sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent.
-
Dispose : Dispose of the waste material in accordance with institutional and local regulations.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling and Storage:
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2°C and 8°C.
Disposal Plan:
-
Dispose of unused or waste material in a licensed hazardous-waste disposal facility.
-
Follow all federal, state, and local environmental regulations for chemical disposal.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₃₁H₃₈N₂O₄ |
| Molecular Weight | 502.64 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
